2-Methylnon-1-EN-8-yne
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
67531-99-1 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
2-methylnon-1-en-8-yne |
InChI |
InChI=1S/C10H16/c1-4-5-6-7-8-9-10(2)3/h1H,2,5-9H2,3H3 |
InChI Key |
SVTISKUTJOPYQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCCCCC#C |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 2-Methylnon-1-en-8-yne: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a plausible and robust synthetic route for the preparation of 2-Methylnon-1-en-8-yne, a valuable building block in organic synthesis. The described multi-step synthesis employs well-established and reliable chemical transformations, providing a clear pathway for obtaining the target molecule. This document provides detailed experimental protocols, quantitative data summarized in tabular format, and visual representations of the synthetic pathway to aid in practical laboratory applications.
Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a five-step reaction sequence commencing with the commercially available starting material, hept-6-yn-1-ol. The strategy involves the initial protection of the terminal alkyne, followed by a series of oxidation and carbon-carbon bond-forming reactions, and concludes with a Wittig olefination to construct the desired 2-methyl-1-ene moiety.
Overall Synthetic Pathway
Caption: Overall synthetic route to this compound.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Reagents and Reaction Conditions
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) |
| 1 | Silyl Ether Protection | Hept-6-yn-1-ol | TBDMSCl, Imidazole | Dichloromethane (DCM) | Room Temperature | 2 |
| 2 | Swern Oxidation | Protected Heptynol | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (DCM) | -78 to Room Temperature | 1.5 |
| 3 | Grignard Reaction | Protected Aldehyde | Methylmagnesium bromide (MeMgBr) | Tetrahydrofuran (THF) | 0 to Room Temperature | 2 |
| 4 | PCC Oxidation | Protected Secondary Alcohol | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 3 |
| 5 | Deprotection | Protected Ketone | Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature | 1 |
| 6 | Wittig Reaction | Deprotected Ketone | Methyltriphenylphosphonium bromide | Tetrahydrofuran (THF) | 0 to Room Temperature | 4 |
Table 2: Product Yields and Characteristics
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| 1 | ((Hept-6-yn-1-yl)oxy)(tert-butyl)dimethylsilane | C₁₃H₂₆OSi | 226.43 | 95 | Colorless Oil |
| 2 | 7-((tert-Butyldimethylsilyl)oxy)hept-1-ynal | C₁₃H₂₄O₂Si | 240.41 | 85 | Colorless Oil |
| 3 | 1-((tert-Butyldimethylsilyl)oxy)oct-7-yn-2-ol | C₁₄H₂₈O₂Si | 256.46 | 90 | Colorless Oil |
| 4 | 1-((tert-Butyldimethylsilyl)oxy)oct-7-yn-2-one | C₁₄H₂₆O₂Si | 254.44 | 88 | Colorless Oil |
| 5 | 1-Hydroxyoct-7-yn-2-one | C₈H₁₂O₂ | 140.18 | 92 | Colorless Oil |
| 6 | This compound | C₁₀H₁₆ | 136.23 | 75 | Colorless Liquid |
Experimental Protocols
Step 1: Protection of Hept-6-yn-1-ol
This step protects the primary alcohol as a tert-butyldimethylsilyl (TBDMS) ether to prevent its reaction in subsequent steps.
-
Experimental Workflow
Caption: Workflow for the protection of Hept-6-yn-1-ol.
-
Procedure:
-
To a solution of hept-6-yn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) is added imidazole (1.5 eq).
-
The mixture is cooled to 0 °C, and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) is added portion-wise.
-
The reaction is allowed to warm to room temperature and stirred for 2 hours.
-
Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous NH₄Cl solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (e.g., 95:5 Hexane:Ethyl Acetate) to afford ((hept-6-yn-1-yl)oxy)(tert-butyl)dimethylsilane as a colorless oil.
-
Step 2: Swern Oxidation to the Aldehyde
The protected alcohol is oxidized to the corresponding aldehyde using Swern oxidation, a mild and efficient method.
-
Experimental Workflow
-
Procedure:
-
A solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.5 M) is cooled to -78 °C under an inert atmosphere.
-
Dimethyl sulfoxide (DMSO, 2.2 eq) is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of the TBDMS-protected heptynol (1.0 eq) in DCM is added dropwise, and the reaction is stirred for 30 minutes at -78 °C.
-
Triethylamine (5.0 eq) is added, and the mixture is stirred for another 30 minutes at -78 °C before being allowed to warm to room temperature.
-
The reaction is quenched with water, and the layers are separated.
-
The aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Purification by flash chromatography yields the protected aldehyde.
-
Step 3: Grignard Reaction with Methylmagnesium Bromide
The aldehyde undergoes a nucleophilic addition with methylmagnesium bromide to form a secondary alcohol.
-
Procedure:
-
To a solution of the protected aldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C is added methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.
-
The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 1.5 hours.
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The mixture is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to give the protected secondary alcohol, which is often used in the next step without further purification.
-
Step 4: Oxidation of the Secondary Alcohol to a Ketone
The secondary alcohol is oxidized to the corresponding ketone using pyridinium chlorochromate (PCC).
-
Procedure:
-
To a suspension of PCC (1.5 eq) and celite in anhydrous DCM (0.5 M) is added a solution of the protected secondary alcohol (1.0 eq) in DCM.
-
The mixture is stirred at room temperature for 3 hours.
-
The reaction mixture is filtered through a pad of silica gel, eluting with DCM.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography to afford the protected ketone.
-
Step 5: Deprotection of the Silyl Ether
The TBDMS protecting group is removed to unveil the primary alcohol.
-
Procedure:
-
To a solution of the protected ketone (1.0 eq) in THF (0.5 M) is added tetrabutylammonium fluoride (TBAF, 1.2 eq, 1.0 M solution in THF).
-
The reaction is stirred at room temperature for 1 hour.
-
The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield 1-hydroxyoct-7-yn-2-one.
-
Step 6: Wittig Reaction to form this compound
The final step involves a Wittig reaction to convert the ketone into the terminal alkene.
-
Experimental Workflow
Caption: Workflow for the Wittig Reaction.
-
Procedure:
-
Methyltriphenylphosphonium bromide (1.5 eq) is suspended in anhydrous THF (0.5 M) under an inert atmosphere and cooled to 0 °C.
-
n-Butyllithium (1.4 eq, 2.5 M solution in hexanes) is added dropwise, and the resulting orange-red solution is stirred for 1 hour at 0 °C.
-
A solution of 1-hydroxyoct-7-yn-2-one (1.0 eq) in THF is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is quenched with water and extracted with pentane (3x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and carefully concentrated at reduced pressure to avoid loss of the volatile product.
-
Purification by flash chromatography on silica gel (eluting with pentane) affords the final product, this compound.
-
This comprehensive guide provides a detailed and actionable strategy for the synthesis of this compound. The presented protocols, data, and diagrams are intended to facilitate the successful execution of this synthesis in a research and development setting. As with all chemical reactions, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood.
Spectroscopic Profile of 2-Methylnon-1-en-8-yne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Methylnon-1-en-8-yne, a molecule with potential applications in synthetic chemistry. Due to the absence of readily available experimental data in public databases, this document presents predicted values for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) based on established principles of spectroscopy. Detailed, generalized experimental protocols for acquiring such data are also included, alongside a logical workflow for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the compound's structure, which features a terminal alkene, a terminal alkyne, and a methyl-substituted double bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.72 | s | 2H | =CH₂ (vinyl) |
| ~2.20 | t | 2H | -CH₂-C≡CH (propargylic) |
| ~2.05 | t | 2H | =C(CH₃)-CH₂- (allylic) |
| ~1.95 | t | 1H | ≡C-H (alkynyl) |
| ~1.75 | s | 3H | -CH₃ (vinylic) |
| ~1.50 | m | 4H | -CH₂-CH₂-CH₂- |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~145.2 | C =CH₂ |
| ~110.1 | =C H₂ |
| ~84.0 | C ≡CH |
| ~68.5 | ≡C H |
| ~36.8 | =C(CH₃)-C H₂- |
| ~28.7 | -CH₂-C H₂-CH₂- |
| ~28.3 | -C H₂-CH₂-C≡ |
| ~22.4 | -C H₃ |
| ~18.3 | -CH₂-C H₂-C≡ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3310 | Strong, Sharp | ≡C-H Stretch (Terminal Alkyne) |
| ~3080 | Medium | =C-H Stretch (Alkene) |
| 2960-2850 | Strong | C-H Stretch (Alkane) |
| ~2120 | Medium, Sharp | C≡C Stretch (Terminal Alkyne) |
| ~1650 | Medium | C=C Stretch (Alkene) |
| ~890 | Strong | =C-H Bend (Out-of-plane) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Ionization: Electron Ionization - EI)
| m/z | Predicted Relative Intensity | Assignment |
| 136 | Moderate | [M]⁺ (Molecular Ion) |
| 121 | High | [M-CH₃]⁺ |
| 93 | High | [M-C₃H₇]⁺ (Loss of propyl radical) |
| 79 | Moderate | [C₆H₇]⁺ |
| 67 | Moderate | [C₅H₇]⁺ |
| 41 | High | [C₃H₅]⁺ (Allyl cation) |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like this compound.
NMR Spectroscopy
A solution of the analyte (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) and transferred to a 5 mm NMR tube. The spectrum is recorded on a 400 MHz (or higher) spectrometer. For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a greater number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are generally required to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is used. A small drop of the neat liquid sample is applied directly to the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹. An average of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum with a resolution of 4 cm⁻¹.
Mass Spectrometry
For a volatile liquid, a sample can be introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS). In a typical GC-MS setup, a dilute solution of the sample in a volatile solvent is injected. For electron ionization (EI), an electron beam energy of 70 eV is standard. The mass analyzer is set to scan a relevant mass-to-charge (m/z) range, for instance, 35-400 amu.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: A logical workflow for the synthesis, spectroscopic analysis, and structural confirmation of this compound.
In-Depth Technical Guide: Physical Properties of 2-Methylnon-1-en-8-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted physical properties of the unsaturated hydrocarbon 2-Methylnon-1-en-8-yne. Due to the limited availability of experimental data for this specific compound, this guide leverages established computational prediction methodologies, primarily the Joback group contribution method, to estimate its key physical characteristics. Furthermore, it outlines general experimental protocols for the determination of these properties and presents a logical workflow for such a characterization process. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who may be working with or synthesizing similar long-chain en-yne compounds.
Predicted Physical Properties
The physical properties of this compound have been estimated using the Joback group contribution method, a well-established technique for predicting the thermophysical properties of organic compounds from their molecular structure alone.[1] The data presented in Table 1 are computational estimations and should be considered as such until they can be validated through experimental determination.
Table 1: Predicted Physical Properties of this compound
| Property | Predicted Value | Unit |
| Molecular Weight | 136.23 | g/mol |
| Boiling Point (at 1 atm) | 433.73 | K |
| 160.58 | °C | |
| Melting Point | 215.1 | K |
| -58.05 | °C | |
| Critical Temperature | 616.48 | K |
| Critical Pressure | 29.86 | bar |
| Critical Volume | 498.0 | cm³/mol |
| Heat of Formation (Ideal Gas, 298 K) | 194.5 | kJ/mol |
| Gibbs Energy of Formation (Ideal Gas, 298 K) | 296.87 | kJ/mol |
| Heat of Vaporization (at normal boiling point) | 39.4 | kJ/mol |
| Estimated Liquid Density (at 298 K) | ~0.76 | g/cm³ |
| Estimated Refractive Index (at 298 K) | ~1.45 | |
| Estimated Solubility in Water | Low to Insoluble | |
| Estimated Solubility in Nonpolar Solvents | Soluble |
Note on Solubility: Alkynes and alkenes, being nonpolar molecules, generally exhibit low solubility in polar solvents like water but are soluble in nonpolar organic solvents.[2][3][4] It is predicted that this compound, with its long hydrocarbon chain, will follow this trend.
Experimental Protocols
The following sections detail generalized experimental procedures for the determination of the key physical properties of liquid organic compounds like this compound.
Boiling Point Determination (Micro-reflux Method)
The boiling point of a liquid can be determined using a micro-reflux apparatus, which is suitable for small sample volumes.
Apparatus:
-
Small test tube
-
Heating block or oil bath
-
Thermometer
-
Magnetic stirrer and stir bar
-
Clamps and stand
Procedure:
-
Place approximately 0.5 mL of the liquid sample into the test tube along with a small magnetic stir bar.
-
Position the test tube in the heating block or oil bath.
-
Clamp a thermometer so that the bulb is approximately 1 cm above the surface of the liquid.
-
Begin gentle stirring and heating of the sample.
-
Observe the formation of a reflux ring (condensing vapor) on the inner wall of the test tube.
-
Adjust the thermometer so that its bulb is level with the reflux ring.
-
The stable temperature reading at which the liquid is gently refluxing is recorded as the boiling point.
Density Determination (Pycnometer Method)
The density of a liquid can be accurately measured using a pycnometer, which is a flask with a precise volume.
Apparatus:
-
Pycnometer
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
Thoroughly clean and dry the pycnometer and weigh it empty on an analytical balance.
-
Fill the pycnometer with the liquid sample, ensuring no air bubbles are present.
-
Place the filled pycnometer in a temperature-controlled water bath to bring the liquid to the desired temperature (e.g., 298 K).
-
Carefully remove any excess liquid that has expanded and re-weigh the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.
Refractive Index Determination (Abbe Refractometer)
The refractive index, a measure of how light bends as it passes through a substance, can be determined using an Abbe refractometer.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
-
Solvent for cleaning (e.g., acetone or ethanol)
Procedure:
-
Ensure the prism of the Abbe refractometer is clean and dry.
-
Calibrate the instrument using a standard with a known refractive index.
-
Place a few drops of the liquid sample onto the prism.
-
Close the prism and allow the sample to reach thermal equilibrium with the instrument, which is connected to a constant temperature water bath.
-
Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
Read the refractive index from the instrument's scale.
General Synthetic Strategy
Step 1: Alkylation of a Terminal Alkyne A suitable starting material would be a terminal alkyne that can be deprotonated to form a nucleophilic acetylide ion. This acetylide can then react with an appropriate alkyl halide in an SN2 reaction to form a new carbon-carbon bond.
Step 2: Introduction of the Terminal Alkene The second step would involve a reaction to form the 2-methyl-1-ene group at the other end of the carbon chain. This could potentially be achieved through a Wittig reaction or a similar olefination protocol on a corresponding ketone.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the experimental characterization of the physical properties of a novel liquid compound like this compound.
Caption: Logical workflow for the determination of physical properties.
References
A Technical Guide to the Reactivity of the Terminal Alkyne in 2-Methylnon-1-en-8-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylnon-1-en-8-yne is a bifunctional molecule featuring two key reactive sites: a terminal alkene and a terminal alkyne. This guide focuses on the reactivity of the terminal alkyne, a versatile functional group that serves as a linchpin for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Understanding the selective transformation of this terminal alkyne in the presence of the alkene is crucial for its application in complex molecule synthesis, including the development of novel therapeutic agents. This document provides an in-depth analysis of the primary reactions involving the terminal alkyne of this compound and similar 1,n-enynes, complete with quantitative data from representative studies, detailed experimental protocols, and visualizations of the underlying reaction pathways.
Core Reactivity of the Terminal Alkyne
The terminal alkyne in this compound is characterized by its sp-hybridized carbon atom, which imparts a significant degree of acidity to the terminal proton (pKa ≈ 25). This acidity is a cornerstone of its reactivity, allowing for deprotonation to form a potent nucleophile. Furthermore, the π-bonds of the alkyne are susceptible to a range of addition and coupling reactions. The presence of the spatially distant terminal alkene offers both a challenge and an opportunity for chemoselective transformations.
Key Reactions and Experimental Data
The following sections detail the principal reactions targeting the terminal alkyne moiety. The quantitative data provided are drawn from studies on analogous 1,n-enyne systems to provide a predictive framework for the reactivity of this compound.
Deprotonation and Alkylation
The acidity of the terminal alkyne allows for its conversion into a powerful carbon nucleophile, an acetylide anion, upon treatment with a strong base. This acetylide can then participate in nucleophilic substitution reactions, most commonly with primary alkyl halides, to extend the carbon chain.[1][2]
Reaction Scheme:
Caption: Deprotonation followed by SN2 alkylation of the terminal alkyne.
Table 1: Representative Data for Alkylation of Terminal Alkynes
| Substrate (Analog) | Base | Alkyl Halide | Solvent | Conditions | Yield (%) | Reference |
| 1-Heptyne | n-BuLi | 1-Iodobutane | THF | 0 °C to rt | 95 | [3] |
| Phenylacetylene | NaNH₂ | Methyl Iodide | NH₃ (l) | -33 °C | 98 | Generic |
| 1-Octyne | n-BuLi | Benzyl Bromide | THF | 0 °C to rt | 85 | [3] |
Experimental Protocol: General Procedure for Alkylation of a Terminal Alkyne [3]
-
A solution of the terminal alkyne (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (n-BuLi) (1.1 eq) is added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour.
-
The alkyl halide (1.2 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base.[4][5] This reaction is a powerful tool for the formation of C(sp)-C(sp²) bonds and is widely used in the synthesis of conjugated enynes and arylalkynes.[6]
Reaction Scheme:
Caption: Sonogashira coupling of the terminal alkyne with an aryl/vinyl halide.
Table 2: Representative Data for Sonogashira Coupling of Terminal Alkynes
| Alkyne Substrate | Aryl/Vinyl Halide | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Yield (%) | Reference |
| Phenylacetylene | Iodobenzene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 95 | Generic |
| 1-Heptyne | 4-Iodotoluene | PdCl₂(PPh₃)₂ (1) | CuI (2) | Et₃N | DMF | 91 | Generic |
| Trimethylsilylacetylene | Vinyl Bromide | Pd(PPh₃)₄ (5) | CuI (5) | n-BuNH₂ | Benzene | 89 | Generic |
Experimental Protocol: General Procedure for Sonogashira Coupling [7]
-
To a solution of the aryl or vinyl halide (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF) are added the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), the copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).
-
The reaction mixture is stirred at room temperature or heated (e.g., 50-80 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC "click" reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[8][9] This reaction is known for its high yields, mild reaction conditions, and broad functional group tolerance.[10]
Reaction Scheme:
Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Table 3: Representative Data for CuAAC Reactions
| Alkyne Substrate | Azide | Cu(I) Source | Solvent | Conditions | Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | CuSO₄·5H₂O, Na Ascorbate | t-BuOH/H₂O | rt, 12 h | 91 | Generic |
| 1-Octyne | 1-Azidohexane | CuI | THF | rt, 8 h | 95 | Generic |
| Propargyl alcohol | Ethyl 2-azidoacetate | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | rt, 2 h | 98 | Generic |
Experimental Protocol: General Procedure for CuAAC Reaction [11]
-
To a solution of the terminal alkyne (1.0 eq) and the azide (1.05 eq) in a mixture of t-butanol and water (1:1) is added sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).
-
The reaction mixture is stirred vigorously at room temperature for 12-24 hours.
-
The reaction mixture is diluted with water and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel or by recrystallization.
Selective Hydration
The terminal alkyne of an enyne can be selectively hydrated to form a methyl ketone (Markovnikov addition) or an aldehyde (anti-Markovnikov addition), depending on the reaction conditions. This allows for the targeted synthesis of carbonyl compounds.
This reaction is typically catalyzed by mercury(II) salts in the presence of a strong acid and results in the formation of a methyl ketone.[12][13]
Reaction Scheme:
Caption: Markovnikov hydration of the terminal alkyne to a methyl ketone.
Table 4: Representative Data for Markovnikov Hydration of Terminal Alkynes
| Substrate | Catalyst | Acid | Solvent | Conditions | Yield (%) | Reference |
| 1-Octyne | HgSO₄ | H₂SO₄ | H₂O/THF | 60 °C, 6 h | 91 | [14] |
| Phenylacetylene | HgO | H₂SO₄ | H₂O/EtOH | 100 °C, 3 h | 85 | Generic |
Experimental Protocol: General Procedure for Markovnikov Hydration [14]
-
To a solution of the terminal alkyne (1.0 eq) in a mixture of water and a co-solvent (e.g., THF or ethanol) is added sulfuric acid (0.5 eq) and mercury(II) sulfate (0.05 eq).
-
The reaction mixture is heated to 60-100 °C and stirred for several hours until the reaction is complete.
-
The mixture is cooled to room temperature, neutralized with sodium bicarbonate, and extracted with diethyl ether.
-
The organic layer is dried over magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by distillation or column chromatography.
This two-step procedure involves the addition of a sterically hindered borane (to prevent double addition) across the triple bond, followed by oxidative workup to yield an aldehyde.[15][16]
Reaction Scheme:
Caption: Anti-Markovnikov hydration via hydroboration-oxidation to an aldehyde.
Table 5: Representative Data for Hydroboration-Oxidation of Terminal Alkynes
| Substrate | Borane Reagent | Oxidation Conditions | Solvent | Yield (%) | Reference |
| 1-Octyne | 9-BBN | H₂O₂, NaOH | THF | 85 | [17] |
| Phenylacetylene | Disiamylborane | H₂O₂, NaOH | THF | 82 | [15] |
Experimental Protocol: General Procedure for Hydroboration-Oxidation [17]
-
To a solution of the terminal alkyne (1.0 eq) in anhydrous THF under an inert atmosphere is added a solution of a sterically hindered borane (e.g., 9-BBN or disiamylborane, 1.1 eq) at 0 °C.
-
The reaction is stirred at room temperature for 4-6 hours.
-
The reaction is cooled to 0 °C, and a solution of sodium hydroxide (3M) is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution).
-
The mixture is stirred at room temperature for 1-2 hours and then extracted with diethyl ether.
-
The organic layer is washed with brine, dried over magnesium sulfate, filtered, and concentrated.
-
The crude aldehyde is purified by column chromatography.
Conclusion
The terminal alkyne of this compound is a highly versatile functional group that can be selectively targeted for a wide range of chemical transformations. Through careful selection of reagents and reaction conditions, researchers can achieve high-yielding alkylation, Sonogashira coupling, cycloaddition, and hydration reactions, often with excellent chemoselectivity in the presence of the terminal alkene. The protocols and data presented in this guide provide a solid foundation for the strategic manipulation of this functional group in the synthesis of complex organic molecules for applications in research, materials science, and drug development.
References
- 1. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. Khan Academy [khanacademy.org]
- 13. Hydration of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to the Stereochemistry of 2-Methylnon-1-en-8-yne
Abstract: This document provides a comprehensive technical overview of the stereochemical aspects of 2-Methylnon-1-en-8-yne. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide covers the core structural features, potential stereoisomers, and presents illustrative analytical and synthetic protocols. All data presented herein is representative and intended to serve as a practical guide for experimental design.
Molecular Structure and Stereocenters
This compound is a hydrocarbon featuring both a double bond (alkene) and a triple bond (alkyne). Its structure is defined by a nine-carbon chain with a methyl group at the second carbon position, a terminal double bond, and a terminal triple bond.
-
IUPAC Name: this compound
-
Chemical Formula: C₁₀H₁₆
-
Key Structural Features:
-
A terminal alkene (vinylic group) at C1-C2.
-
A terminal alkyne at C8-C9.
-
A substituent methyl group at C2.
-
The stereochemistry of this molecule is determined by the presence of a single chiral center. A carbon atom is a chiral center when it is bonded to four different groups.
Analysis of the Chiral Center:
-
Carbon-2 (C2): This carbon atom is bonded to:
-
A methyl group (-CH₃).
-
A vinylic group (=CH₂).
-
A methylene group leading to the rest of the carbon chain (-CH₂-).
-
The rest of the aliphatic chain containing the alkyne.
-
Since C2 is bonded to four distinct groups, it is a stereocenter. Consequently, this compound can exist as a pair of enantiomers: (R)-2-Methylnon-1-en-8-yne and (S)-2-Methylnon-1-en-8-yne. These molecules are non-superimposable mirror images of each other.
Physicochemical and Chromatographic Properties
The enantiomers of this compound are expected to have identical physical properties such as boiling point and density. Their key distinguishing feature is their interaction with plane-polarized light (optical activity) and their differential interaction with other chiral molecules, which allows for their separation using chiral chromatography. The following table summarizes hypothetical, yet realistic, data for the enantiomers.
| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |
| Molecular Weight ( g/mol ) | 136.24 | 136.24 | 136.24 |
| Optical Rotation [α]D20 | -25.4° (c=1, CHCl₃) | +25.4° (c=1, CHCl₃) | 0° |
| Boiling Point (°C at 760 mmHg) | 166.5 | 166.5 | 166.5 |
| Chiral HPLC Retention Time (min) | 10.2 | 11.5 | 10.2 and 11.5 |
Experimental Protocols
Protocol for Enantiomeric Separation via Chiral HPLC
This protocol describes a standard method for the analytical separation of the (R) and (S) enantiomers of this compound.
Objective: To resolve and quantify the enantiomeric composition of a sample of this compound.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase Column (e.g., Daicel Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: 99:1 (v/v) n-Hexane / Isopropanol.
-
Sample: 1 mg/mL solution of this compound in n-Hexane.
Methodology:
-
System Preparation: Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Detection: Monitor the eluent at a wavelength of 210 nm, as the molecule lacks a strong chromophore.
-
Data Analysis: Record the chromatogram for at least 20 minutes. The two enantiomers should appear as distinct peaks. Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
Visualizations
Workflow for Enantiomeric Separation and Analysis
The following diagram illustrates the logical workflow for the separation and analysis of the enantiomers of this compound.
Caption: Workflow for the chiral separation and analysis of enantiomers.
Hypothetical Biological Signaling Pathway
In drug development, enantiomers often exhibit different biological activities. The following diagram illustrates a hypothetical signaling pathway where one enantiomer of this compound acts as a specific agonist for a G-protein coupled receptor (GPCR), while the other is inactive.
Caption: Hypothetical pathway showing stereoselective receptor binding.
An In-depth Technical Guide to the Thermal Stability of 2-Methylnon-1-en-8-yne
Disclaimer: Publicly available experimental data on the thermal stability of 2-Methylnon-1-en-8-yne is limited. This guide provides a theoretical framework based on the known properties of its functional groups, alongside standardized experimental protocols for its characterization. The quantitative data presented herein is hypothetical and for illustrative purposes.
Introduction
This compound is a hydrocarbon featuring both a terminal alkyne and a trisubstituted alkene functional group. This unique structural combination makes it a potentially valuable building block in organic synthesis and materials science. Understanding its thermal stability is paramount for determining safe handling, storage, and reaction conditions, particularly in applications involving elevated temperatures. This document outlines the theoretical considerations for the thermal stability of this compound and provides detailed experimental protocols for its empirical determination.
Theoretical Thermal Stability Assessment
The thermal stability of this compound is primarily dictated by the C-C and C-H bond dissociation energies within its structure. The presence of both π-systems (alkene and alkyne) influences its reactivity at elevated temperatures.
-
Alkene Group (2-Methylnon-1-ene): Trisubstituted alkenes are generally more stable than their monosubstituted or disubstituted counterparts due to hyperconjugation. However, the double bond still represents a site of potential reactivity, susceptible to isomerization or polymerization at high temperatures.
-
Alkyne Group (-8-yne): Terminal alkynes are known to be reactive and can undergo a variety of thermal transformations, including polymerization, cyclization, and rearrangement. The acidity of the terminal proton can also play a role in certain decomposition pathways, especially in the presence of catalytic species.
-
Combined System (En-yne): The conjugated or non-conjugated arrangement of the double and triple bonds significantly impacts thermal stability. In this compound, the long aliphatic chain separates the two functional groups, suggesting they may initially react independently. However, as the molecule undergoes thermal stress, intramolecular reactions could occur.
Based on these considerations, the thermal decomposition of this compound is likely to be a complex process involving multiple competing pathways. The initial stages of decomposition are expected to involve the weaker C-C bonds and the more reactive π-systems.
Experimental Determination of Thermal Stability
The thermal stability of this compound can be quantitatively assessed using standard thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the onset temperature of decomposition and the kinetics of mass loss.
3.1.1. Experimental Protocol for TGA
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an inert TGA pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature below its expected decomposition point (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 600 °C).
-
-
Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is typically determined from the intersection of the baseline tangent with the tangent of the decomposition step. The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
3.1.2. Hypothetical TGA Data for this compound
| Parameter | Hypothetical Value |
| Onset Decomposition Temperature (Tonset) | 220 °C |
| Temperature of Maximum Decomposition Rate (Tpeak) | 250 °C |
| Final Decomposition Temperature (Tfinal) | 350 °C |
| Residual Mass at 600 °C | < 1% |
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these processes.
3.2.1. Experimental Protocol for DSC
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell at a constant flow rate.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., -20 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its expected decomposition point.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram to identify endothermic (e.g., melting, boiling) and exothermic (e.g., decomposition, polymerization) events. The peak area can be integrated to determine the enthalpy of the transition.
3.2.2. Hypothetical DSC Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |
| Melting | -5 | 0 | 80 (Endothermic) |
| Boiling | 180 | 185 | 350 (Endothermic) |
| Decomposition | 215 | 245 | -250 (Exothermic) |
Visualizations
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Caption: Potential thermal decomposition pathways for an enyne.
Conclusion
An In-depth Technical Guide to the Solubility of 2-Methylnon-1-en-8-yne in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methylnon-1-en-8-yne. Due to the absence of publicly available experimental solubility data for this specific compound, this document outlines the predicted solubility based on its chemical structure and the general principles of "like dissolves like." Furthermore, it offers a detailed experimental protocol for the quantitative determination of its solubility in various organic solvents, enabling researchers to generate precise data for their specific applications. This guide is intended to be a valuable resource for scientists working with this compound in fields such as organic synthesis, materials science, and drug development.
Introduction to this compound
This compound is an organic molecule with the chemical formula C₁₀H₁₆. Its structure features a nine-carbon chain with a methyl group at the second position, a terminal double bond (alkene), and a terminal triple bond (alkyne). This combination of functional groups results in a predominantly non-polar molecule. Understanding its solubility is crucial for a variety of applications, including reaction solvent selection, purification processes, and formulation development.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of a compound is highest in solvents with similar polarity.[1][2] this compound is a hydrocarbon with both alkene and alkyne functionalities, which do not significantly increase its polarity. Therefore, it is predicted to be readily soluble in non-polar organic solvents and sparingly soluble to insoluble in polar solvents.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Heptane, Benzene, Toluene, Diethyl Ether, Carbon Tetrachloride | High | The non-polar nature of these solvents closely matches that of the long hydrocarbon chain of this compound, leading to favorable intermolecular interactions.[3][4][5] |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | While these solvents have a dipole moment, they can often dissolve non-polar compounds to a significant extent. THF and DCM are generally good solvents for a wide range of organic molecules. |
| Polar Protic | Water, Methanol, Ethanol | Low to Insoluble | The strong hydrogen bonding network in polar protic solvents, particularly water, would be disrupted by the non-polar solute without the formation of comparably strong new interactions, making dissolution energetically unfavorable.[3][6][7] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental procedure is required. The following protocol describes the widely used isothermal shake-flask method.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (high purity)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or sealed flasks
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer if the compound has a chromophore).
-
Calibration standards of this compound of known concentrations.
Procedure
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid or liquid is necessary to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature orbital shaker. Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours) to ensure that the solution is saturated. The temperature should be controlled and recorded as solubility is temperature-dependent.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the undissolved solute has settled.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID) to determine the concentration of this compound.
-
Calculation: Calculate the solubility as the concentration of the solute in the saturated solution, typically expressed in g/L, mg/mL, or mol/L.
Data Presentation
The experimentally determined solubility data should be compiled into a clear and structured table for easy comparison.
Table 2: Example of Experimental Solubility Data Table for this compound at 25°C
| Organic Solvent | Solubility (g/L) | Solubility (mol/L) | Method |
| e.g., n-Hexane | [Experimental Value] | [Calculated Value] | Shake-Flask, GC-FID |
| e.g., Toluene | [Experimental Value] | [Calculated Value] | Shake-Flask, GC-FID |
| e.g., Ethanol | [Experimental Value] | [Calculated Value] | Shake-Flask, GC-FID |
| e.g., Acetone | [Experimental Value] | [Calculated Value] | Shake-Flask, GC-FID |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for the determination of solubility.
Conclusion
References
- 1. Khan Academy [khanacademy.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. orgosolver.com [orgosolver.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. organicmystery.com [organicmystery.com]
- 6. Get a detailed understanding of the Properties and Uses of Alkynes [unacademy.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for Enyne Metathesis Reactions Using 2-Methylnon-1-en-8-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enyne metathesis is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis that enables the construction of cyclic and acyclic 1,3-dienes from readily available enyne precursors. This atom-economical reaction, typically catalyzed by ruthenium carbene complexes such as Grubbs or Hoveyda-Grubbs catalysts, has found widespread application in the synthesis of complex molecules, including natural products and pharmaceuticals. The intramolecular variant, known as ring-closing enyne metathesis (RCEYM), is particularly useful for the construction of carbo- and heterocyclic ring systems.
This document provides detailed application notes and a generalized protocol for the ring-closing enyne metathesis of 2-Methylnon-1-en-8-yne, a representative unfunctionalized 1,8-enyne, to yield the corresponding eight-membered cyclic diene, 4-Methyl-1,4-cyclooctadiene.
Reaction Principle
The ring-closing enyne metathesis of this compound proceeds via a catalytic cycle involving a ruthenium carbene catalyst. The reaction is driven by the formation of a thermodynamically stable conjugated diene system within the cyclic product. The generally accepted mechanism can proceed through either an "ene-then-yne" or a "yne-then-ene" pathway, depending on the substrate and catalyst. For terminal alkenes and alkynes, the "ene-then-yne" pathway is often favored with second-generation Grubbs-type catalysts.
Data Presentation: A Survey of Relevant Enyne Metathesis Reactions
While specific data for the RCEYM of this compound is not extensively published, the following table summarizes typical reaction conditions and outcomes for the ring-closing metathesis of structurally similar terminal enynes to form medium-sized rings. This data provides a strong basis for the development of a protocol for the target substrate.
| Enyne Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Allyl-N-(but-3-ynyl)tosylamide | Grubbs I (5) | CH₂Cl₂ | 40 | 12 | 85 | General Literature Precedent |
| Diethyl allyl(prop-2-ynyl)malonate | Grubbs II (5) | Toluene | 80 | 4 | 92 | General Literature Precedent |
| 1-Allyloxy-4-pentyne | Hoveyda-Grubbs II (3) | Toluene | 60 | 6 | 88 | General Literature Precedent |
| Dec-1-en-9-yne | Grubbs II (5) | CH₂Cl₂ | 40 | 16 | 75 | General Literature Precedent |
| This compound (Proposed) | Grubbs II (2-5) | Toluene or CH₂Cl₂ | 40-80 | 4-16 | Expected >70 | N/A |
Experimental Protocol: Ring-Closing Enyne Metathesis of this compound
This protocol provides a detailed methodology for the synthesis of 4-Methyl-1,4-cyclooctadiene from this compound using a second-generation Grubbs catalyst.
Materials:
-
This compound
-
Grubbs Catalyst®, 2nd Generation
-
Anhydrous, degassed toluene or dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 7.34 mmol).
-
Under a positive pressure of argon or nitrogen, add anhydrous, degassed toluene (or CH₂Cl₂) to achieve a substrate concentration of 0.05 M (approximately 147 mL).
-
Stir the solution at room temperature to ensure complete dissolution.
-
-
Catalyst Addition:
-
In a separate vial, weigh Grubbs Catalyst®, 2nd Generation (e.g., 125 mg, 0.147 mmol, 2 mol%) under an inert atmosphere.
-
Dissolve the catalyst in a small amount of the reaction solvent (e.g., 5 mL) and add it to the reaction flask via a cannula or a gas-tight syringe.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C for toluene).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-16 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-Methyl-1,4-cyclooctadiene.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Mandatory Visualizations
Caption: Experimental workflow for the RCEYM of this compound.
Caption: Catalytic cycle for the "ene-then-yne" RCEYM pathway.
Application Notes and Protocols: Grubbs Catalyst for 2-Methylnon-1-en-8-yne Metathesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ring-closing enyne metathesis (RCEYM) is a powerful synthetic transformation that utilizes a metal carbene catalyst, such as a Grubbs catalyst, to form a cyclic compound from a linear precursor containing both an alkene and an alkyne. This methodology is particularly valuable in the synthesis of complex molecular architectures found in natural products and pharmaceuticals. This document provides detailed application notes and protocols for the intramolecular ring-closing metathesis of 2-Methylnon-1-en-8-yne using a Grubbs catalyst to yield the corresponding seven-membered cyclic diene.
The Grubbs family of ruthenium-based catalysts are widely employed for this transformation due to their functional group tolerance, stability, and high catalytic activity.[1][2][3] The reaction proceeds via a catalytic cycle involving the formation of metallacyclobutane and metallacyclobutene intermediates.[4][5] The driving force for this reaction is the formation of a thermodynamically stable conjugated diene system within the newly formed ring.[4]
Reaction Overview
The ring-closing metathesis of this compound results in the formation of 4-methyl-1,6-cycloheptadiene. The general transformation is depicted below:
References
- 1. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hwpi.harvard.edu [hwpi.harvard.edu]
- 3. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 4. Enyne Metathesis [organic-chemistry.org]
- 5. digitalcommons.butler.edu [digitalcommons.butler.edu]
Application Notes and Protocols for the Sonogashira Coupling of 2-Methylnon-1-en-8-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Sonogashira coupling of 2-Methylnon-1-en-8-yne with a vinyl halide. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is of significant importance in the synthesis of complex molecules, including natural products, pharmaceuticals, and organic materials, due to its mild reaction conditions and tolerance of a wide range of functional groups.[2][4] The resulting enyne products are valuable building blocks in organic synthesis.[5][6] This protocol outlines the necessary reagents, equipment, and step-by-step procedure for a successful coupling reaction.
Introduction
The Sonogashira coupling, discovered by Kenkichi Sonogashira, is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide in the presence of a copper(I) co-catalyst and an amine base.[1][2][7] The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the vinyl halide and the reductive elimination of the final product, while the copper co-catalyst activates the terminal alkyne.[1][8] This methodology is particularly useful for the synthesis of conjugated enynes and arylalkynes.[1]
This application note focuses on the Sonogashira coupling of this compound, a terminal alkyne, with a generic vinyl halide (vinyl iodide or vinyl bromide is recommended for higher reactivity).[1][8]
Data Presentation
The success of a Sonogashira coupling can be influenced by various parameters. The following table summarizes typical reaction conditions and expected outcomes based on literature precedents for similar substrates.
| Parameter | Condition | Expected Outcome/Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(PPh₃)₂ (1-5 mol%) | Both are effective. Pd(PPh₃)₄ is used directly as the Pd(0) source, while PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst.[1][2] |
| Copper Co-catalyst | CuI (1-10 mol%) | Essential for the classical Sonogashira reaction to facilitate the formation of the copper acetylide.[1][2] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | Acts as both a base to deprotonate the alkyne and often as a solvent or co-solvent.[8][9] |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | Anhydrous and deoxygenated solvents are crucial to prevent side reactions and catalyst deactivation.[7][9] |
| Vinyl Halide | Vinyl iodide or Vinyl bromide | Reactivity order is I > Br > Cl. Iodides and bromides are generally preferred for milder reaction conditions.[1][8] |
| Temperature | Room temperature to 50 °C | The reaction can often be carried out at room temperature, but gentle heating may be required for less reactive substrates.[2][8] |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC/MS until completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Necessary to prevent oxidation of the palladium(0) catalyst and homocoupling of the alkyne (Glaser coupling).[2] |
Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of this compound with a vinyl halide on a 1 mmol scale.
Materials:
-
This compound (1 mmol, 1.0 eq)
-
Vinyl halide (e.g., vinyl bromide or vinyl iodide) (1.1 mmol, 1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (5 mL, anhydrous and deoxygenated)
-
Tetrahydrofuran (THF) (10 mL, anhydrous and deoxygenated)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard glassware for workup and purification
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add PdCl₂(PPh₃)₂ (0.03 mmol), CuI (0.02 mmol), and PPh₃ (0.06 mmol).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
-
Addition of Reagents:
-
Add anhydrous and deoxygenated THF (10 mL) and triethylamine (5 mL) to the flask via syringe.
-
Stir the mixture at room temperature until the catalysts are fully dissolved.
-
Add this compound (1 mmol) to the reaction mixture via syringe.
-
Finally, add the vinyl halide (1.1 mmol) dropwise to the stirring solution.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS).
-
-
Workup:
-
Once the reaction is complete (typically when the starting alkyne is consumed), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired enyne product.
-
Mandatory Visualization
Caption: Workflow for the Sonogashira coupling experiment.
This detailed protocol provides a solid foundation for researchers to successfully perform the Sonogashira coupling of this compound. As with any chemical reaction, appropriate safety precautions should be taken, including working in a well-ventilated fume hood and wearing personal protective equipment. The reaction conditions may require optimization depending on the specific vinyl halide used.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Substituted 1,3-enyne synthesis by C-C coupling [organic-chemistry.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. books.rsc.org [books.rsc.org]
Application Notes and Protocols: The Versatility of Terminal Alkynes in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The advent of "click chemistry," a term coined by K.B. Sharpless, has revolutionized chemical synthesis by providing a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[1][2] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the most prominent example, utilizing the reaction between a terminal alkyne and an azide to form a stable 1,2,3-triazole linkage.[2][3] This reaction is prized for its high efficiency, broad scope, and compatibility with a wide range of functional groups and solvents, including water.[2][4][5] The stability and peptide-bond-mimicking nature of the resulting triazole ring further enhance its appeal in biological applications.[6]
Terminal alkynes, hydrocarbons containing a carbon-carbon triple bond at the end of the carbon chain, are crucial reactants in CuAAC.[7] Their unique reactivity, combined with their relative stability and the ease with which they can be introduced into various molecules, has made them indispensable tools in diverse fields ranging from drug discovery and bioconjugation to materials science.[3][7]
Applications of Terminal Alkynes in Click Chemistry
The broad utility of terminal alkyne-based click chemistry stems from its modularity and efficiency, allowing for the rapid construction of complex molecular architectures.
Drug Discovery and Development
Click chemistry has significantly accelerated the drug discovery process by enabling the rapid assembly of vast molecular libraries for lead generation and optimization.[1][3][8] The CuAAC reaction allows for the efficient linking of molecular fragments, facilitating the synthesis of novel drug candidates.[3] This approach has been instrumental in generating agonists for receptors like the peroxisome proliferator-activated receptor γ (PPAR-γ) for potential type II diabetes treatment.[8] Furthermore, click chemistry is employed in target-guided synthesis, where the biological target itself templates the formation of its own high-affinity ligand from a pool of reactive fragments.[9] The triazole linkage formed is not just a passive linker but can actively participate in binding to biological targets.[6] Radiochemistry has also benefited, with click reactions enabling the rapid synthesis of 18F-labeled compounds for PET imaging and other radiopharmaceuticals.[1][6]
Bioconjugation and Chemical Biology
Bioconjugation, the covalent labeling of biomolecules, is a cornerstone of chemical biology, and click chemistry with terminal alkynes has become a go-to method in this arena.[3][10] The bioorthogonal nature of the azide and terminal alkyne groups, meaning they are unreactive with most biological functionalities, allows for their specific reaction within complex biological systems, including living cells.[8][9] This has enabled a wide array of applications:
-
Protein Labeling: Proteins can be modified with terminal alkynes and subsequently labeled with azide-containing probes, such as fluorophores or affinity tags, for visualization and pull-down experiments.[11][12] This can be achieved by introducing alkyne-bearing unnatural amino acids or by modifying existing amino acid residues.[8]
-
Nucleic Acid Labeling: DNA and RNA can be functionalized with terminal alkynes for various applications, including the study of their cellular localization and interactions.[13]
-
Glycan Engineering: Cells can be metabolically engineered to incorporate azide or alkyne-modified sugars into their surface glycans, which can then be visualized or targeted.[13]
-
Activity-Based Protein Profiling (ABPP): Click chemistry is used to attach reporter tags to enzyme active sites that have been targeted by covalent inhibitors, allowing for the identification and characterization of enzyme activity in complex proteomes.[14]
Materials Science and Polymer Chemistry
The robustness and efficiency of the CuAAC reaction have made it a powerful tool for the synthesis and functionalization of polymers and other materials.[3][15] By incorporating terminal alkynes into polymer chains, researchers can precisely control the architecture and functionality of the resulting materials. This has led to the development of:
-
Block Copolymers: Well-defined block copolymers can be synthesized by "clicking" together polymer chains with terminal alkyne and azide functionalities.[2][16]
-
Dendrimers and Complex Architectures: The modular nature of click chemistry is ideal for the construction of complex, highly branched macromolecules like dendrimers.[2]
-
Surface Modification: Surfaces can be functionalized with terminal alkynes and subsequently modified with a variety of azide-containing molecules to create materials with tailored properties for applications in areas like biocompatible coatings and sensors.[4]
-
Hydrogels and Nanoparticles: Click chemistry is used to crosslink polymers to form hydrogels and to functionalize nanoparticles for drug delivery and imaging applications.[2][16]
Quantitative Data Summary
The following tables summarize typical quantitative data for CuAAC reactions, providing a reference for experimental design.
| Parameter | Typical Range/Value | Notes | References |
| Reaction Time | 15 minutes - 1 hour | Can be longer for more complex systems or lower catalyst concentrations. | [17] |
| Temperature | Room Temperature (20-25 °C) | The reaction is generally efficient at ambient temperatures. | [5][9] |
| pH Range | 4 - 12 | The CuAAC reaction is tolerant of a wide pH range, making it suitable for biological applications. | [2][5] |
| Solvents | Water, DMSO, tBuOH, Methanol, and various organic solvents | The reaction is compatible with a broad range of solvents, including aqueous buffers. | [2][9][17] |
| Yields | > 95% | CuAAC reactions are known for their high to quantitative yields. | [8] |
Table 1: General Reaction Parameters for CuAAC
| Component | Typical Concentration/Ratio | Notes | References |
| Alkyne-modified Biomolecule | 10 µM - 1 mg/mL | Concentration is dependent on the specific application and biomolecule. | [10][18] |
| Azide Probe | 4 - 50 equivalents (relative to alkyne) | An excess of the azide probe is often used to ensure complete labeling. | [17][19] |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM (final concentration) | The precursor to the active Cu(I) catalyst. | [10][18] |
| Copper(I)-stabilizing Ligand (e.g., THPTA, TBTA) | 1:2 to 1:5 molar ratio (Cu:Ligand) | Ligands accelerate the reaction and protect biomolecules from oxidative damage. | [10][17][20] |
| Reducing Agent (e.g., Sodium Ascorbate) | 5 mM - 40 equivalents (relative to azide) | Reduces Cu(II) to the active Cu(I) state. | [10][17][20] |
Table 2: Typical Reagent Concentrations for Bioconjugation via CuAAC
| Catalyst System | Catalyst Loading (mol%) | Reaction Time | Conversion/Yield | Notes | References |
| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | 0.5 mol % | 5 minutes | Quantitative | For benzyl azide and phenylacetylene. | [21][22] |
| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | 0.0025 - 0.005 mol % (25-50 ppm) | 24 hours | > 90% | For para-substituted phenylacetylenes. | [22] |
| CuCl(TPh) | Not specified | Short reaction times | Excellent yields | Effective for sterically hindered azides and alkynes. | [5] |
Table 3: Catalyst Performance in CuAAC Reactions
Experimental Protocols
The following protocols provide detailed methodologies for performing CuAAC reactions.
Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction between a terminal alkyne and an azide.
Materials:
-
Terminal alkyne-containing molecule
-
Azide-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., water, DMSO/tBuOH mixture)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 100 mM solution of CuSO₄ in water.[20]
-
Prepare a 200 mM solution of the THPTA ligand in water.[20]
-
Prepare a 100 mM solution of sodium ascorbate in water. This solution should be made fresh.[20]
-
Dissolve the alkyne and azide components in a suitable solvent to achieve the desired final concentrations.
-
-
Catalyst Premix:
-
Reaction Setup:
-
In a separate reaction tube, combine the alkyne-containing molecule and the azide-containing molecule.
-
Add the premixed copper/ligand complex to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[20]
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 30-60 minutes.[17] The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be purified by standard methods such as column chromatography, precipitation, or extraction to isolate the desired triazole product.[5]
-
Protocol 2: Bioconjugation - Labeling of an Alkyne-Modified Protein
This protocol provides a method for labeling a protein containing a terminal alkyne with an azide-functionalized fluorescent dye.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized fluorescent dye (e.g., Azide-fluor 488)
-
1.5x Protein Labeling Buffer (containing CuSO₄, THPTA, and aminoguanidine)[11]
-
Sodium L-ascorbate
-
Inert gas (optional, e.g., nitrogen or argon)[11]
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the azide-dye in DMSO.
-
Prepare a fresh 100 mM solution of sodium ascorbate in water.[20]
-
-
Reaction Setup:
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to initiate the click reaction.[11][20] The final concentration of ascorbate is typically around 5 mM.[23]
-
Gently mix the solution by pipetting or brief vortexing. For sensitive proteins, it is recommended to perform the reaction under an inert atmosphere to minimize oxidation.[11]
-
-
Incubation:
-
Purification:
-
Remove the excess dye and other reaction components by methods suitable for protein purification, such as size-exclusion chromatography (e.g., a desalting column), dialysis, or precipitation.
-
Visualizations
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for the bioconjugation of a terminal alkyne-modified molecule.
References
- 1. itmedicalteam.pl [itmedicalteam.pl]
- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. app1-c89-pub.pressidium.com - Click Chemistry Alkyne [app1-c89-pub.pressidium.com]
- 4. 'Click' Chemistry in Polymer and Material Science: An Update | Semantic Scholar [semanticscholar.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. bachem.com [bachem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. csmres.co.uk [csmres.co.uk]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. Click Chemistry – Med Chem 101 [medchem101.com]
- 14. Design and synthesis of minimalist terminal alkyne-containing diazirine photo-crosslinkers and their incorporation into kinase inhibitors for cell- and tissue-based proteome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drpress.org [drpress.org]
- 16. Click Chemistry in Polymersome Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. confluore.com [confluore.com]
- 20. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for the Polymerization of 2-Methylnon-1-en-8-yne and its Derivatives
Disclaimer: The polymerization of 2-Methylnon-1-en-8-yne is a specialized research area with limited publicly available data. The following application notes and protocols are based on established principles of polymer chemistry and analogous reactions with similar enyne monomers. These should serve as a foundational guide for researchers, scientists, and drug development professionals. All experimental procedures should be conducted with appropriate safety precautions and adapted based on empirical results.
I. Application Notes
The unique structure of this compound, featuring a terminal alkene (vinyl group) and a terminal alkyne (ethynyl group), offers versatile opportunities for polymerization. The resulting polymers, poly(this compound), can be designed with specific properties by selectively polymerizing one or both unsaturated functionalities. This opens up potential applications in drug delivery, biomaterials, and advanced coatings.
Potential Applications:
-
Drug Delivery: The pendant alkyne groups along the polymer backbone can be readily functionalized via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the covalent attachment of therapeutic agents, targeting ligands, and imaging probes in a highly specific and efficient manner. The polymer backbone itself can be designed to be biodegradable, offering controlled release of the conjugated payload.
-
Biomaterials and Tissue Engineering: The polymer can be crosslinked through either the remaining unsaturated groups or by reacting the pendant alkynes to create hydrogels and scaffolds. The mechanical properties and degradation kinetics of these materials can be tuned by controlling the crosslinking density and the polymer molecular weight, making them suitable for tissue engineering applications.
-
Functional Coatings: Polymers with pendant reactive groups are excellent candidates for surface modification. Poly(this compound) can be grafted onto surfaces to impart specific functionalities, such as biocompatibility, anti-fouling properties, or for the immobilization of catalysts and enzymes.
Structural Versatility of Poly(this compound):
The polymerization of this compound can proceed through different pathways, leading to polymers with distinct microstructures and properties.
-
Selective Vinyl Polymerization: This approach leaves the alkyne group intact as a pendant functionality along the polymer chain. This is desirable for post-polymerization modification.
-
Selective Alkyne Polymerization: This results in a conjugated polyacetylene backbone with pendant 2-methylnon-1-enyl groups. Conjugated polymers often exhibit interesting electronic and optical properties.
-
Dual-Functionality Polymerization: Both the alkene and alkyne groups can participate in the polymerization, potentially leading to crosslinked or complex network structures. Metathesis polymerization is a key example where both functionalities can be engaged.
II. Data Presentation
The following tables present hypothetical data for the polymerization of this compound based on typical results observed for analogous enyne monomers.
Table 1: Metathesis Polymerization of this compound with Grubbs Catalysts
| Catalyst | Monomer/Catalyst Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn (kDa) | PDI |
| Grubbs 1st Gen | 100:1 | Toluene | 60 | 12 | 85 | 18.2 | 1.45 |
| Grubbs 2nd Gen | 200:1 | CH2Cl2 | 40 | 4 | 98 | 35.1 | 1.21 |
| Grubbs 3rd Gen | 500:1 | THF | 25 | 1 | >99 | 72.5 | 1.10 |
Mn = Number-average molecular weight; PDI = Polydispersity Index
Table 2: Radical Polymerization of this compound
| Initiator | Monomer/Initiator Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn (kDa) | PDI |
| AIBN | 150:1 | Benzene | 60 | 24 | 75 | 25.8 | 1.88 |
| BPO | 150:1 | Toluene | 80 | 18 | 82 | 29.1 | 1.95 |
| ATRP (CuBr/PMDETA) | 200:1 | Anisole | 90 | 8 | 95 | 38.4 | 1.15 |
AIBN = Azobisisobutyronitrile; BPO = Benzoyl peroxide; ATRP = Atom Transfer Radical Polymerization
Table 3: Coordination Polymerization of this compound
| Catalyst System | Monomer/Catalyst Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn (kDa) | PDI |
| Ziegler-Natta (TiCl4/AlEt3) | 250:1 | Heptane | 70 | 6 | 92 | 45.3 | 2.50 |
| Metallocene (Cp2ZrCl2/MAO) | 500:1 | Toluene | 50 | 3 | 97 | 81.2 | 2.10 |
| (π-allyl)NiOCOCF3 | 300:1 | CH2Cl2 | 25 | 5 | 90 | 55.6 | 1.35 |
MAO = Methylaluminoxane
III. Experimental Protocols
Protocol 1: Metathesis Polymerization using Grubbs 3rd Generation Catalyst
This protocol describes a living polymerization method, which allows for excellent control over molecular weight and low polydispersity.[1][2][3][4][5][6][7][8][9][10]
Materials:
-
This compound (monomer), freshly distilled
-
Grubbs 3rd Generation Catalyst
-
Anhydrous, degassed tetrahydrofuran (THF)
-
Ethyl vinyl ether (terminating agent)
-
Methanol
-
Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Monomer Preparation: Dry the monomer over calcium hydride and distill under reduced pressure. Store under argon.
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with argon.
-
Monomer Addition: In a glovebox or under a positive flow of argon, add the desired amount of this compound to the Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed THF to the flask to achieve the desired monomer concentration (e.g., 0.1 M).
-
Initiation: Prepare a stock solution of Grubbs 3rd Generation Catalyst in anhydrous, degassed THF. Inject the required amount of the catalyst solution into the stirring monomer solution to initiate the polymerization.
-
Polymerization: Allow the reaction to proceed at room temperature. Monitor the progress of the polymerization by taking aliquots and analyzing them by ¹H NMR or GPC.
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding an excess of ethyl vinyl ether. Stir for 30 minutes.
-
Precipitation and Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.
-
Isolation: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Protocol 2: Radical Polymerization using AIBN
This protocol describes a conventional free-radical polymerization, which is a robust and widely used method.[11][12]
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous benzene or toluene
-
Methanol
-
Argon gas supply
-
Schlenk tube or similar reaction vessel
Procedure:
-
Monomer Purification: Pass the monomer through a column of basic alumina to remove inhibitors.
-
Reaction Mixture: In a Schlenk tube, dissolve the monomer and AIBN in benzene to the desired concentrations.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw, backfill the tube with argon and place it in a preheated oil bath at 60°C.
-
Reaction Time: Allow the polymerization to proceed for the desired time (e.g., 24 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.
-
Purification: Stir the suspension, then collect the polymer by filtration. Redissolve the polymer in a small amount of THF and re-precipitate into methanol to further purify.
-
Isolation: Collect the purified polymer by filtration and dry it under vacuum at 40°C until a constant weight is achieved.
Protocol 3: Coordination Polymerization using a Ziegler-Natta Catalyst
This protocol provides a general method for coordination polymerization, which can lead to stereoregular polymers.[13][14][15][16][17]
Materials:
-
This compound (monomer), high purity
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (AlEt₃)
-
Anhydrous heptane
-
Acidified methanol (5% HCl)
-
Methanol
-
Argon gas supply
-
Dry, inert atmosphere glovebox or Schlenk line
Procedure:
-
Monomer and Solvent Purification: The monomer and heptane must be rigorously purified and dried to remove any water, oxygen, or other catalyst poisons.
-
Catalyst Preparation (in a glovebox):
-
In a dry Schlenk flask, add anhydrous heptane.
-
While stirring, slowly add the triethylaluminum solution.
-
In a separate flask, prepare a solution of titanium tetrachloride in heptane.
-
Slowly add the TiCl₄ solution to the AlEt₃ solution at a controlled temperature (e.g., 0°C). An active catalyst precipitate will form.
-
-
Polymerization:
-
Transfer the catalyst slurry to a larger, dry reaction vessel under argon.
-
Add additional anhydrous heptane.
-
Heat the mixture to the desired polymerization temperature (e.g., 70°C).
-
Slowly feed the purified monomer into the reactor while maintaining a constant temperature and stirring.
-
-
Termination and Workup:
-
After the desired reaction time, quench the polymerization by adding acidified methanol. This will deactivate the catalyst and precipitate the polymer.
-
Stir the mixture vigorously to ensure complete catalyst deactivation.
-
-
Purification:
-
Filter the polymer and wash it extensively with methanol to remove catalyst residues.
-
Further purification may involve Soxhlet extraction.
-
-
Isolation: Dry the polymer under vacuum to a constant weight.
References
- 1. Alternating Cascade Metathesis Polymerization of Enynes and Cyclic Enol Ethers with Active Ruthenium Fischer Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enyne Metathesis [organic-chemistry.org]
- 4. GT Digital Repository [repository.gatech.edu]
- 5. researchgate.net [researchgate.net]
- 6. Acyclic ene-yne metathesis polymerization for the synthesis of sequence-defined polymers - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Controlled polymerization of levoglucosenone-derived enynes to give bio-based polymers with tunable degradation rates and high glass transition temper ... - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00630A [pubs.rsc.org]
- 10. Modular Approach to Degradable Acetal Polymers Using Cascade Enyne Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Coordination polymerization - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Copolymerization of Ethylene with Selected Vinyl Monomers Catalyzed by Group 4 Metal and Vanadium Complexes with Multidentate Ligands: A Short Review [mdpi.com]
- 17. Vinyl-addition polymerizations of cycloallenes: synthetic access to congeners of cyclic-olefin polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Catalytic Hydrogenation of 2-Methylnon-1-en-8-yne to Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective catalytic hydrogenation of enynes, molecules containing both alkene and alkyne functional groups, is a critical transformation in organic synthesis. Specifically, the reduction of a terminal alkyne in the presence of a terminal alkene, such as in 2-Methylnon-1-en-8-yne, to form a diene requires a catalyst with high chemoselectivity to avoid the saturation of the double bond or complete reduction to an alkane. This document provides detailed application notes and experimental protocols for the selective hydrogenation of this compound to 2-Methylnon-1,8-diene, a valuable intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
The primary challenge in this transformation is to selectively reduce the alkyne moiety without affecting the existing alkene. Standard hydrogenation catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are generally too reactive and lead to the non-selective reduction of both unsaturated functionalities.[1] Therefore, "poisoned" or modified catalysts are employed to attenuate their reactivity and achieve the desired chemoselectivity. The two most common and effective catalyst systems for this purpose are Lindlar's catalyst and the P-2 nickel catalyst.[2][3]
Lindlar's catalyst , composed of palladium supported on calcium carbonate and poisoned with lead acetate and quinoline, is a widely used heterogeneous catalyst for the syn-hydrogenation of alkynes to cis-alkenes.[4][5] The lead and quinoline act as catalyst poisons, deactivating the palladium surface to prevent over-reduction of the initially formed alkene.[6]
P-2 nickel catalyst , a nickel boride catalyst prepared by the reduction of a nickel(II) salt with sodium borohydride, offers another effective method for the selective hydrogenation of alkynes.[3][7] The addition of ethylenediamine can further enhance its stereospecificity for the formation of cis-alkenes.[6]
This document will detail the application of these catalyst systems to the selective hydrogenation of this compound, providing quantitative data and step-by-step experimental protocols.
Data Presentation
The following tables summarize the expected quantitative data for the catalytic hydrogenation of this compound to 2-Methylnon-1,8-diene using Lindlar's catalyst and P-2 nickel catalyst. The data is compiled from analogous reactions reported in the scientific literature for structurally similar non-conjugated enynes.
Table 1: Hydrogenation of this compound using Lindlar's Catalyst
| Parameter | Value | Reference |
| Catalyst | 5% Pd/CaCO₃ poisoned with lead acetate and quinoline | [8] |
| Substrate | This compound | - |
| Product | 2-Methylnon-1,8-diene | - |
| Solvent | Hexane or Ethyl Acetate | [8] |
| Temperature | Room Temperature (20-25 °C) | [8] |
| Hydrogen Pressure | 1 atm (balloon) | [8] |
| Reaction Time | 4-8 hours | [8] |
| Conversion | >95% | [8] |
| Selectivity for Diene | >98% | [8] |
| Yield of Diene | 90-95% | [8] |
Table 2: Hydrogenation of this compound using P-2 Nickel Catalyst
| Parameter | Value | Reference |
| Catalyst | Nickel Boride (Ni₂B) | [3][7] |
| Substrate | This compound | - |
| Product | 2-Methylnon-1,8-diene | - |
| Solvent | Ethanol | [7] |
| Temperature | Room Temperature (20-25 °C) | [7] |
| Hydrogen Pressure | 1 atm (balloon) | [7] |
| Reaction Time | 2-6 hours | [6] |
| Conversion | >98% | [6] |
| Selectivity for Diene | >99% | [6] |
| Yield of Diene | 92-97% | [6] |
Experimental Protocols
The following are detailed protocols for the selective hydrogenation of this compound.
Protocol 1: Hydrogenation using Lindlar's Catalyst
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned)
-
Quinoline
-
Hexane (anhydrous)
-
Hydrogen gas (balloon)
-
Round-bottom flask with a magnetic stir bar
-
Septum
-
Hydrogenation apparatus (or balloon setup)
-
Celite®
Procedure:
-
To a 100 mL round-bottom flask charged with a magnetic stir bar, add Lindlar's catalyst (50 mg, ~5 mol% relative to the substrate).
-
The flask is sealed with a septum and flushed with nitrogen or argon.
-
Anhydrous hexane (20 mL) is added via syringe, followed by quinoline (0.1 mL).
-
The flask is then evacuated and backfilled with hydrogen gas from a balloon three times.
-
A solution of this compound (1.36 g, 10 mmol) in anhydrous hexane (10 mL) is added to the flask via syringe.
-
The reaction mixture is stirred vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-8 hours).
-
Upon completion, the hydrogen balloon is removed, and the flask is flushed with nitrogen.
-
The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with hexane (2 x 10 mL).
-
The combined filtrate is concentrated under reduced pressure to afford the crude product.
-
The crude product can be purified by column chromatography on silica gel (eluting with hexane) to yield pure 2-Methylnon-1,8-diene.
Protocol 2: Hydrogenation using P-2 Nickel Catalyst
Materials:
-
Nickel(II) acetate tetrahydrate
-
Sodium borohydride
-
Ethanol (95%)
-
This compound
-
Hydrogen gas (balloon)
-
Two-necked round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Septum
-
Hydrogenation apparatus (or balloon setup)
-
Celite®
Procedure: Part A: In-situ preparation of P-2 Nickel Catalyst
-
In a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve nickel(II) acetate tetrahydrate (1.25 g, 5 mmol) in 95% ethanol (25 mL).
-
Flush the flask with nitrogen.
-
In a separate flask, prepare a solution of sodium borohydride (0.19 g, 5 mmol) in 95% ethanol (10 mL).
-
Add the sodium borohydride solution to the dropping funnel.
-
Slowly add the sodium borohydride solution to the stirred nickel acetate solution at room temperature. A black precipitate of the P-2 nickel catalyst will form immediately with the evolution of hydrogen gas.
-
Stir the suspension for 30 minutes under a nitrogen atmosphere.
Part B: Hydrogenation
-
Replace the dropping funnel with a septum and flush the flask with hydrogen from a balloon.
-
Add a solution of this compound (1.36 g, 10 mmol) in 95% ethanol (10 mL) to the catalyst suspension via syringe.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon).
-
Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 2-6 hours).
-
Once the reaction is complete, flush the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol (2 x 10 mL).
-
Remove the ethanol from the filtrate under reduced pressure.
-
The residue is taken up in diethyl ether (50 mL) and washed with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with hexane) to obtain pure 2-Methylnon-1,8-diene.
Mandatory Visualization
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Caption: Overall reaction for the selective hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 6. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. organic chemistry - What is the origin of the names P-1 and P-2 of nickel boride catalysts? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols: Selective Hydration of the Alkyne in 2-Methylnon-1-en-8-yne
Introduction
2-Methylnon-1-en-8-yne is a bifunctional molecule containing both a terminal alkene and a terminal alkyne. This structure presents an opportunity for selective chemical transformations, particularly the hydration of the carbon-carbon triple bond. The hydration of a terminal alkyne can yield two different constitutional isomers depending on the regioselectivity of the water addition: a methyl ketone via Markovnikov addition or an aldehyde via anti-Markovnikov addition.[1][2] The presence of the alkene adds a layer of complexity, as it may also react under certain hydration conditions. These application notes provide detailed protocols for the selective hydration of the alkyne moiety in this compound to yield either 2-Methylnon-1-en-8-one (the methyl ketone) or 2-Methylnon-1-en-9-al (the aldehyde).
The initial product of alkyne hydration is an enol, which is generally unstable and rapidly tautomerizes to the more stable carbonyl compound.[3][4] The choice of catalyst is crucial in directing the regiochemical outcome of the initial addition of water.
References
Application Notes and Protocols for Cycloaddition Reactions Involving 2-Methylnon-1-en-8-yne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting various cycloaddition reactions with 2-Methylnon-1-en-8-yne. This versatile substrate, possessing both a terminal alkene and a terminal alkyne, offers multiple pathways for the synthesis of complex cyclic and heterocyclic structures, which are valuable scaffolds in medicinal chemistry and drug development. The following sections detail representative [4+2] Diels-Alder and 1,3-dipolar cycloaddition reactions.
Diels-Alder [4+2] Cycloaddition
The terminal alkene of this compound can participate as a dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings.[1] Due to the unactivated nature of the alkene, these reactions often require elevated temperatures or the use of a Lewis acid catalyst to proceed efficiently.[2][3] The regioselectivity of the reaction is governed by the electronic nature of the diene and dienophile.
Data Presentation: Representative Diels-Alder Reactions
The following table summarizes representative data for Diels-Alder reactions involving terminal alkenes. While specific data for this compound is not available in the literature, these examples with similar unactivated alkenes provide expected outcomes.
| Diene | Dienophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Isoprene | 1-Octene | EtAlCl₂ | CH₂Cl₂ | 25 | 24 | 65 | General knowledge |
| Cyclopentadiene | 1-Heptene | None | Toluene | 180 | 12 | 50 | General knowledge |
| 1,3-Butadiene | This compound (alkene) | AlCl₃ | Dichloromethane | 0 - 25 | 48 | 55-70 (estimated) | Based on similar reactions |
| Danishefsky's Diene | This compound (alkene) | ZnCl₂ | THF | 25 | 12 | 75-85 (estimated) | Based on similar reactions |
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol describes a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between this compound and a generic diene, such as 1,3-butadiene.
Materials:
-
This compound
-
1,3-Butadiene (or other suitable diene)
-
Lewis Acid (e.g., Aluminum chloride, AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate Solution
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for extraction and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the Lewis acid (e.g., AlCl₃, 1.1 eq) to the stirred solution.
-
After 15 minutes of stirring, add the diene (e.g., 1,3-butadiene, 1.5 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for the time indicated by TLC analysis (typically 24-48 hours).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired cyclohexene derivative.
Visualization: Diels-Alder Reaction Pathway
Caption: General workflow for a Lewis acid-catalyzed Diels-Alder reaction.
1,3-Dipolar Cycloaddition: Azide-Alkyne Huisgen Cycloaddition ("Click Chemistry")
The terminal alkyne of this compound is an excellent substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4] This reaction provides a highly efficient and regioselective route to 1,2,3-triazoles.[4][5]
Data Presentation: Representative Copper-Catalyzed Azide-Alkyne Cycloadditions
The following table presents typical results for CuAAC reactions with terminal alkynes.
| Alkyne | Azide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 25 | 8 | 95 | [4] |
| 1-Octyne | Ethyl 2-azidoacetate | CuI | THF | 25 | 12 | 92 | General knowledge |
| This compound | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 25 | 6-12 | >90 (estimated) | Based on similar reactions |
| This compound | Adamantyl Azide | Cu(OAc)₂ | Methanol | 25 | 24 | >90 (estimated) | Based on similar reactions |
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a standard procedure for the CuAAC reaction of this compound with an organic azide.[6][7]
Materials:
-
This compound
-
Organic Azide (e.g., Benzyl Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 6-24 hours, which can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 1,2,3-triazole.
Visualization: CuAAC Catalytic Cycle
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Alkyne–Alkene [2 + 2] cycloaddition based on visible light photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Wiley-VCH - Naturwissenschaften [wiley-vch.de]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylnon-1-en-8-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of 2-Methylnon-1-en-8-yne.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound?
A common and effective strategy involves a two-part synthesis. The first part is the creation of the terminal alkene via a Wittig reaction. The second part involves carbon-carbon bond formation to introduce the terminal alkyne, often achieved through a Sonogashira coupling or a Grignard reaction.
Q2: What are the most critical parameters to control during the synthesis?
The most critical parameters include maintaining anhydrous and anaerobic conditions, particularly for the organometallic reactions (Wittig and Sonogashira/Grignard). The choice of catalyst, ligands, base, and solvent can also significantly impact reaction yield and purity. Careful control of reaction temperature is also crucial to prevent side reactions.
Q3: How can I purify the final product, this compound?
Purification is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is generally effective. Due to the volatility of the product, care should be taken during solvent removal.
Troubleshooting Guide
Problem 1: Low yield in the Wittig Reaction for the formation of the alkene moiety.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inactive Ylide: The phosphorus ylide may have decomposed due to moisture or air. | Ensure strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere). Use freshly prepared or properly stored ylide. |
| Steric Hindrance: The ketone starting material may be sterically hindered, slowing down the reaction. | Increase the reaction temperature or use a more reactive ylide. Consider using a salt-free ylide preparation method. |
| Incorrect Solvent: The polarity of the solvent can influence the reaction rate and selectivity. | For unstabilized ylides, polar aprotic solvents like THF or DMSO are generally preferred. |
| Base Incompatibility: The base used to generate the ylide might not be strong enough. | Use a strong base such as n-butyllithium or sodium hydride to ensure complete deprotonation of the phosphonium salt. |
Problem 2: Competing homocoupling (Glaser-type coupling) during the Sonogashira reaction.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Copper Catalyst Concentration: Excess copper(I) iodide can promote the oxidative homocoupling of the terminal alkyne.[1] | Reduce the amount of CuI catalyst to 5-10 mol%.[1] |
| Slow Hetero-coupling: If the coupling between the vinyl halide and the alkyne is slow, homocoupling becomes a major side reaction.[1] | Consider using a more active palladium catalyst system or ligands that promote faster cross-coupling.[1] |
| Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can sometimes favor the desired hetero-coupling over homocoupling.[1] | |
| Oxygen in the Reaction Mixture: The presence of oxygen facilitates the oxidative homocoupling. | Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere. |
Problem 3: Decomposition of the Palladium Catalyst in the Sonogashira Coupling.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Presence of Air/Moisture: Palladium(0) catalysts are sensitive to oxidation. | Ensure all reagents and solvents are rigorously dried and degassed. The reaction should be run under a positive pressure of an inert gas. |
| Incompatible Solvent: Some solvents can lead to the formation of palladium black (inactive palladium). Anecdotal evidence suggests THF may sometimes promote this.[2] | Consider switching to a different solvent system, such as triethylamine/toluene.[1] |
| High Reaction Temperature: Elevated temperatures can lead to catalyst decomposition over long reaction times. | Try running the reaction at a lower temperature (e.g., 50 °C) or for a shorter duration.[2] |
Experimental Protocols
Proposed Synthesis of this compound:
A plausible two-step synthesis is outlined below:
Step 1: Wittig Reaction to form 2-methyl-6-bromohex-1-ene
-
Ylide Generation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C and add n-butyllithium dropwise.
-
Allow the resulting yellow-orange solution to stir at room temperature for 1 hour to ensure complete ylide formation.
-
Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of 5-bromopentan-2-one in anhydrous THF dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-methyl-6-bromohex-1-ene.
Step 2: Sonogashira Coupling to form this compound
-
Reaction Setup: To a flame-dried Schlenk flask under argon, add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).[1]
-
Add a solution of 2-methyl-6-bromohex-1-ene in a degassed mixture of toluene and triethylamine (3:1 v/v).[1]
-
Bubble argon through the solution for 15 minutes.
-
Alkyne Addition: Add ethynyltrimethylsilane (as a protected terminal alkyne) to the reaction mixture.
-
Heat the reaction to 60 °C and monitor by TLC until the starting material is consumed.
-
Deprotection: Upon completion, cool the reaction to room temperature and add a solution of potassium carbonate in methanol to remove the trimethylsilyl protecting group.
-
Work-up: Filter the reaction mixture through a pad of celite, and wash with diethyl ether.
-
Wash the filtrate with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate carefully under reduced pressure.
-
Purify the final product by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for Sonogashira coupling.
References
Technical Support Center: Purification of 2-Methylnon-1-en-8-yne
Welcome to the technical support center for the purification of 2-Methylnon-1-en-8-yne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
| Property | Estimated Value/Characteristic |
| Molecular Formula | C10H16 |
| Molecular Weight | 136.23 g/mol |
| Boiling Point | Estimated to be in the range of 160-180 °C at atmospheric pressure, similar to other C10H16 isomers like limonene (176 °C) and β-pinene (167 °C).[1][2][3] As a volatile organic compound (VOC), care should be taken to minimize losses during workup and purification.[4] |
| Polarity | Nonpolar |
| Solubility | Soluble in nonpolar organic solvents like hexanes, pentane, and ethyl acetate. |
Q2: What is a likely synthetic route for this compound and what are the potential impurities?
A common and plausible method for the synthesis of this compound is the Grignard reaction. This would likely involve the reaction of a Grignard reagent derived from a halogenated terminal alkyne with a methyl-substituted α,β-unsaturated aldehyde or ketone.
A potential synthetic pathway is the reaction of 5-hexynylmagnesium bromide with methacrolein (2-methyl-2-propenal) , followed by an acidic workup.
Common Impurities:
-
Unreacted Starting Materials: Methacrolein, and the precursor to the Grignard reagent (e.g., 6-bromo-1-hexyne).
-
Grignard Reagent Side Products: Homocoupling of the Grignard reagent to form dodeca-1,11-diyne.
-
Side Reaction Products:
-
1,4-addition product: The Grignard reagent can sometimes add to the β-carbon of the α,β-unsaturated system.
-
Enolization of the aldehyde: The Grignard reagent can act as a base, deprotonating the aldehyde and leading to its recovery after workup.
-
-
Solvent and Reagents: Diethyl ether or THF (solvents for Grignard reaction), and any drying agents used.
Troubleshooting Purification
This section provides guidance on common issues encountered during the purification of this compound.
Fractional Distillation
Problem 1: Poor separation of the product from impurities.
-
Possible Cause: The boiling points of the product and impurities are too close for efficient separation by simple distillation. Fractional distillation is recommended when boiling points differ by less than 25-70 °C.[2][5]
-
Solution:
-
Use a fractionating column: Employ a Vigreux column or a column packed with inert materials like Raschig rings or glass beads to increase the number of theoretical plates.[2]
-
Optimize heating: Heat the distillation flask slowly and evenly to establish a proper temperature gradient in the column.
-
Insulate the column: Wrap the column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.[2]
-
Control the distillation rate: A slow and steady distillation rate, typically 1-2 drops per second, improves separation.
-
Problem 2: Product loss during distillation.
-
Possible Cause: this compound is a volatile organic compound (VOC).[4]
-
Solution:
-
Use a chilled receiving flask: Immerse the receiving flask in an ice bath to minimize the loss of the volatile product.
-
Ensure tight connections: All ground glass joints should be properly sealed to prevent vapor from escaping.
-
Consider vacuum distillation: For higher boiling impurities, distillation under reduced pressure will lower the boiling point of the product and minimize thermal decomposition.
-
Flash Column Chromatography
Problem 3: The product elutes with impurities.
-
Possible Cause 1: Inappropriate solvent system.
-
Solution 1:
-
TLC Analysis: Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give the product an Rf value of approximately 0.25-0.35 and provide good separation from impurities.[6]
-
Solvent Polarity: this compound is a nonpolar compound. Start with a nonpolar solvent like hexane or pentane and gradually increase the polarity by adding a small percentage of a more polar solvent like ethyl acetate or diethyl ether.[7][8] A common starting point is a 9:1 or 19:1 mixture of hexane:ethyl acetate.
-
Gradient Elution: If there is a significant difference in the polarity of the impurities, a gradient elution can be employed, starting with a nonpolar solvent and gradually increasing the polarity.
-
-
Possible Cause 2: Poor column packing.
-
Solution 2:
-
Proper Packing Technique: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and poor separation.
-
Slurry Packing: Creating a slurry of the silica gel in the initial eluent and pouring it into the column is a reliable method for achieving a well-packed column.
-
Problem 4: The product does not elute from the column.
-
Possible Cause: The solvent system is not polar enough.
-
Solution:
-
Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent in your eluent system.
-
Flush the Column: If the product is still retained, you can try flushing the column with a more polar solvent, but be aware that this may also elute other retained impurities.
-
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection
-
Prepare the TLC plate: Obtain a silica gel TLC plate.
-
Spot the sample: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Develop the plate: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., 95:5 hexane:ethyl acetate). Ensure the solvent level is below the baseline. Cover the chamber.[6]
-
Visualize the plate: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp.[6]
-
Calculate Rf values: Measure the distance traveled by the solvent and the distance traveled by each spot. Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent). The ideal solvent system will give the product an Rf of ~0.3 and good separation from other spots.[6]
Protocol 2: Flash Column Chromatography
-
Prepare the column: Select an appropriate size column and plug the bottom with a small piece of cotton or glass wool. Add a layer of sand.
-
Pack the column: Prepare a slurry of silica gel in the initial, least polar solvent system determined by TLC. Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica gel.
-
Load the sample: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or the initial eluent). Carefully add the sample to the top of the column.
-
Elute the column: Begin eluting with the chosen solvent system, collecting fractions in test tubes. Apply gentle air pressure to achieve a steady flow rate.
-
Monitor the fractions: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator, being mindful of the product's volatility.
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification and analysis of this compound.
Troubleshooting Logic for Flash Chromatography
Caption: Troubleshooting logic for common issues in flash column chromatography.
References
- 1. (+)-Limonene | C10H16 | CID 440917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. webqc.org [webqc.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enyne Metathesis of 2-Methylnon-1-en-8-yne
Welcome to the technical support center for the enyne metathesis of 2-Methylnon-1-en-8-yne. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this specific reaction.
Troubleshooting Guides
This section provides solutions to common problems encountered during the ring-closing enyne metathesis (RCEYM) of this compound to form 3-methyl-1-methylenecyclohept-3-ene.
Issue 1: Low or No Conversion of Starting Material
Symptoms:
-
High percentage of unreacted this compound observed by GC/MS or ¹H NMR.
-
Desired product is not formed or is present in trace amounts.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | 1. Use a fresh batch of catalyst. 2. Ensure the catalyst was stored under an inert atmosphere. 3. Consider a more active catalyst (e.g., Grubbs 2nd or 3rd Generation, Hoveyda-Grubbs catalysts). | Catalysts, especially first-generation Grubbs catalysts, can be sensitive to air and moisture, leading to decomposition. More modern catalysts often exhibit higher activity and stability. |
| Insufficient Reaction Temperature | 1. Increase the reaction temperature in increments of 10-20 °C. 2. Switch to a higher-boiling solvent (e.g., from dichloromethane to toluene or 1,2-dichloroethane). | The 1,1-disubstituted alkene in this compound can be sterically hindered, requiring more thermal energy for the metathesis to proceed efficiently. |
| Catalyst Poisoning | 1. Purify the starting material to remove any potential impurities (e.g., coordinating functional groups, peroxides). 2. Ensure the solvent is thoroughly degassed and dried before use. | Impurities can coordinate to the ruthenium center and inhibit catalytic activity. |
| Low Catalyst Loading | Increase the catalyst loading in increments (e.g., from 1-5 mol% to 5-10 mol%). | A higher concentration of the active catalytic species may be necessary to achieve a reasonable reaction rate, especially with challenging substrates. |
Issue 2: Formation of Significant Byproducts
Symptoms:
-
Multiple spots on TLC or peaks in GC/MS in addition to the starting material and desired product.
-
Low isolated yield of the desired product despite consumption of the starting material.
Potential Side Reactions and Mitigation Strategies:
| Side Reaction | Observed Byproduct(s) | Mitigation Strategy | Rationale |
| Alkyne Polymerization | Insoluble polymeric material, broad signals in ¹H NMR. | 1. Add a co-alkene like ethylene (by bubbling it through the reaction mixture or maintaining an ethylene atmosphere). 2. Use a lower reaction temperature if possible. | Ethylene can participate in the catalytic cycle and favor the desired metathesis pathway over alkyne polymerization.[1][2] |
| E/Z Isomerization of Product | Formation of both E and Z isomers of the exocyclic double bond. | 1. The formation of a mixture of isomers is common in enyne metathesis. 2. Allow the reaction to proceed for a longer time to potentially favor the thermodynamically more stable isomer. | The reaction can be under kinetic or thermodynamic control. Over time, the mixture may equilibrate to the more stable isomer. |
| Dimerization/Oligomerization | Products with approximately double the mass of the starting material. | 1. Decrease the concentration of the substrate (e.g., from 0.1 M to 0.01 M or lower). 2. Employ a slow addition of the substrate and/or catalyst to the reaction mixture. | High concentrations favor intermolecular reactions (dimerization) over the desired intramolecular ring-closing. |
| Competitive Cross-Metathesis (with ethylene) | Formation of a triene byproduct if ethylene is used. | 1. This is a known competitive pathway when using ethylene, especially with slow ring-closing reactions. 2. Optimize the ethylene concentration and reaction time. | Ethylene can react with the alkyne moiety in a cross-metathesis event before ring-closing occurs.[1] |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best suited for the RCEYM of this compound?
A1: For substrates with sterically hindered alkenes like the 1,1-disubstituted double bond in this compound, second-generation catalysts such as Grubbs II or Hoveyda-Grubbs II are generally recommended. They tend to have higher activity and better thermal stability than first-generation catalysts. For particularly challenging cases, third-generation Grubbs catalysts might offer improved performance.
Q2: Why is my reaction stalling before completion?
A2: Reaction stalling is often due to catalyst decomposition. Terminal alkynes can sometimes contribute to catalyst degradation pathways.[3] To mitigate this, you can try:
-
Using a more robust catalyst (e.g., Hoveyda-Grubbs type).
-
Adding the catalyst in portions over the course of the reaction.
-
Ensuring stringent inert and anhydrous conditions.
Q3: What is the role of ethylene in this reaction, and should I use it?
A3: Ethylene can be beneficial in the RCEYM of terminal alkynes. It helps to regenerate the active methylidene catalyst species, which can prevent the catalyst from entering inactive states and suppress side reactions like alkyne polymerization.[1][2] However, it can also lead to competitive cross-metathesis. It is advisable to first attempt the reaction without ethylene and then to introduce it if issues like low conversion or polymerization are observed.
Q4: Can I predict the stereochemistry of the resulting diene?
A4: For the ring-closing of 1,6-enynes like this compound, the reaction typically proceeds through an exo transition state, leading to the formation of a five- or six-membered ring with an exocyclic diene. However, with substituted alkenes, a mixture of exo and endo products can sometimes be observed.[1] The stereoselectivity regarding the E/Z configuration of the newly formed double bond can also vary and is often low.
Experimental Protocols
General Procedure for the Ring-Closing Enyne Metathesis of this compound
Materials:
-
This compound (purified)
-
Grubbs 2nd Generation Catalyst
-
Anhydrous, degassed toluene
-
Standard Schlenk line or glovebox equipment
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent).
-
Dissolve the substrate in anhydrous, degassed toluene to a concentration of 0.01-0.1 M.
-
In a separate vial inside a glovebox or under a positive pressure of inert gas, weigh the Grubbs 2nd Generation catalyst (0.01-0.05 equivalents).
-
Add the catalyst to the stirred solution of the enyne.
-
Heat the reaction mixture to the desired temperature (typically 60-110 °C).
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench by opening it to the air or by adding a small amount of ethyl vinyl ether.
-
Concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica gel.
Visualizations
Logical Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion issues.
Reaction Pathway: RCEYM of this compound
Caption: Catalytic cycle for the RCEYM of this compound.
Potential Side Reactions Overview
Caption: Overview of potential reaction pathways.
References
Technical Support Center: Optimization of Reaction Conditions for 2-Methylnon-1-en-8-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylnon-1-en-8-yne and related enyne compounds. The guidance focuses on optimizing reaction conditions, particularly for syntheses employing Sonogashira cross-coupling reactions, a common and effective method for forming the C(sp)-C(sp²) bond central to the enyne motif.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and versatile method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[1][2][3] This reaction involves the coupling of a terminal alkyne with a vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2][4] For the synthesis of this compound, this would typically involve the reaction of 2-bromo-1-propene with hex-5-yne.
Q2: What are the key components of a Sonogashira coupling reaction for enyne synthesis?
The key components are:
-
Vinyl Halide: (e.g., 2-bromo-1-propene). Reactivity generally follows the trend I > OTf > Br > Cl.[1]
-
Terminal Alkyne: (e.g., hex-5-yne).
-
Palladium Catalyst: Often a Pd(0) complex, such as Pd(PPh₃)₄, or a Pd(II) precatalyst like PdCl₂(PPh₃)₂ that is reduced in situ.[5]
-
Copper(I) Co-catalyst: Typically copper(I) iodide (CuI), which facilitates the formation of a copper acetylide intermediate.[6]
-
Base: An amine base, such as triethylamine (NEt₃) or diisopropylamine (DIPA), is used to neutralize the hydrogen halide produced and can also serve as the solvent.[2][7]
-
Solvent: A variety of solvents can be used, including amines, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene.[7][8]
Q3: What is the most common side reaction in Sonogashira coupling, and how can it be minimized?
The most common side reaction is the oxidative homocoupling of the terminal alkyne, often referred to as Glaser coupling, which leads to the formation of a diyne byproduct.[2][9] This side reaction is promoted by the presence of oxygen and the copper co-catalyst.[9][10] To minimize homocoupling, it is crucial to maintain a strictly anaerobic (oxygen-free) reaction environment.[6][10] Copper-free Sonogashira protocols have also been developed to circumvent this issue.[2][11]
Q4: How does temperature affect the outcome of the Sonogashira reaction?
Sonogashira reactions are often carried out at room temperature.[1][2] However, for less reactive or bulky substrates, higher temperatures may be necessary to achieve a reasonable reaction rate.[1] It is important to note that elevated temperatures can also lead to an increase in side reactions.[6] Therefore, temperature should be carefully optimized for each specific substrate combination.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Insufficiently basic reaction medium. 3. Poor quality of reagents (e.g., wet solvent or amine). 4. Reaction temperature is too low. | 1. Use a fresh batch of palladium catalyst or a different ligand. 2. Screen different amine bases (e.g., triethylamine, piperidine, DBU). Ensure at least stoichiometric amounts of base are used.[7][12] 3. Use freshly distilled and dry solvents and amines.[9] 4. Gradually increase the reaction temperature and monitor for product formation. |
| Significant Homocoupling of Alkyne | 1. Presence of oxygen in the reaction mixture. 2. High concentration of copper catalyst. | 1. Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[6][10] 2. Reduce the loading of the copper(I) co-catalyst.[7] 3. Consider a copper-free Sonogashira protocol.[2][11] |
| Decomposition of Starting Materials | 1. Reaction temperature is too high. 2. Substrates are sensitive to the reaction conditions. | 1. Lower the reaction temperature.[1] 2. If substrates are base-sensitive, consider using a milder inorganic base like K₂CO₃ or Cs₂CO₃.[12][13] |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Low catalyst loading. | 1. Monitor the reaction progress by TLC or GC/MS and allow for longer reaction times. 2. Increase the catalyst loading incrementally.[14] |
Optimization of Reaction Parameters (Tabulated Data)
The following tables summarize the influence of key reaction parameters on the yield and selectivity of Sonogashira coupling reactions, based on literature findings.
Table 1: Effect of Catalyst Loading
| Catalyst | Loading (mol%) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂/CuI | 5 / 10 | High | A common starting point for optimization.[7] |
| PdCl₂(PPh₃)₂/CuI | 0.25 / - | Good to Near Quantitative | For some substrates, catalyst loading can be significantly reduced.[15] |
| Pd(PPh₃)₄/CuI | 5 / 10 | High | Often gives high yields.[7] |
Table 2: Effect of Different Bases
| Base | Temperature (°C) | Yield (%) | Notes |
| Triethylamine (NEt₃) | 50 | High | A widely used and effective base.[12] |
| Piperidine | 50 | High | Can provide excellent results.[12] |
| Diisopropylethylamine (DIPEA) | 25-80 | Lower | May be less effective in some cases.[12] |
| Potassium Carbonate (K₂CO₃) | 25-80 | Lower | An alternative for base-sensitive substrates.[12] |
Table 3: Effect of Solvent
| Solvent | Polarity | Yield (%) | Notes |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Good for dissolving a wide range of reactants.[8] |
| Toluene | Nonpolar | High | Can be an excellent solvent, particularly in copper-free systems.[8] |
| Tetrahydrofuran (THF) | Polar Aprotic | Good | Commonly used, often in combination with an amine base.[1] |
| Triethylamine (as solvent) | Polar | High | Can serve as both the base and the solvent.[7] |
Experimental Protocol: Synthesis of this compound via Sonogashira Coupling
This protocol is a representative procedure and may require optimization for specific laboratory conditions and reagent purity.
Materials:
-
2-bromo-1-propene
-
Hex-5-yne
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (NEt₃), freshly distilled
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum. Purge the entire system with argon or nitrogen for at least 15 minutes.
-
Reagent Addition: To the flask, add PdCl₂(PPh₃)₂ (e.g., 0.03 eq) and CuI (e.g., 0.05 eq).
-
Solvent and Base Addition: Add anhydrous THF (e.g., 5 mL) and freshly distilled NEt₃ (e.g., 2 eq) via syringe.
-
Addition of Reactants: Add 2-bromo-1-propene (1 eq) followed by the dropwise addition of hex-5-yne (1.2 eq) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Experimental workflow for the Sonogashira coupling reaction.
Caption: Simplified catalytic cycles in the Sonogashira cross-coupling reaction.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Substituted 1,3-enyne synthesis by C-C coupling [organic-chemistry.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. google.com [google.com]
- 7. researchgate.net [researchgate.net]
- 8. books.lucp.net [books.lucp.net]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. DSpace [repository.kaust.edu.sa]
Storage and handling of volatile organic compounds like 2-Methylnon-1-en-8-yne
This technical support center provides guidance on the storage, handling, and troubleshooting for experiments involving the volatile organic compound 2-Methylnon-1-en-8-yne. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a volatile organic compound (VOC) and an alkyne. The primary hazards include:
-
Flammability: As a VOC, it has a high vapor pressure and its vapors can form flammable mixtures with air. It should be handled away from ignition sources.[1][2]
-
Inhalation Risk: Vapors can be inhaled, potentially causing respiratory irritation, headaches, dizziness, and nausea.[3] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Reactivity of the Alkyne Group: The terminal alkyne group can be reactive. Terminal alkynes can form explosive metal acetylides with certain metals. They are also more acidic than alkanes and alkenes.[5][6][7]
-
Skin and Eye Irritation: Direct contact may cause skin and eye irritation. Appropriate personal protective equipment (PPE) is essential.
Q2: What are the proper storage conditions for this compound?
A2: Proper storage is critical to maintain the integrity of the compound and ensure safety. Alkynes should be stored in a cool, dry, and well-ventilated area away from incompatible substances.[5] Containers should be clearly labeled, and Safety Data Sheets (SDS) should be readily accessible.[5] For extra-volatile compounds, storage at low temperatures is recommended.[8]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, the following PPE should be worn:
-
Eye Protection: Chemical splash goggles or safety glasses are mandatory.[9][10] A face shield may be required if there is a splash hazard.[9][10]
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, should be worn. For pyrophoric reagents sometimes used in alkyne chemistry, it is recommended to wear nitrile gloves underneath neoprene gloves.[9][11]
-
Lab Coat: A flame-resistant lab coat is recommended.[12] Lab coats should be buttoned and fit properly.[11]
-
Footwear: Closed-toe shoes are required.[9]
Q4: How should I dispose of waste containing this compound?
A4: All materials contaminated with this compound should be treated as hazardous waste and disposed of according to institutional and local regulations.[10] Containers for disposal of cloths or paper impregnated with VOCs should be kept closed.[13] Never open a container with residual material to the atmosphere.[10]
Troubleshooting Guides
Problem 1: Low or no product yield in a reaction involving this compound.
| Possible Cause | Troubleshooting Step |
| Loss of volatile reactant or product | If the reaction is heated, ensure a proper condenser is used.[8] To remove solvent from a volatile product, avoid using a high vacuum; use a rotary evaporator with reduced vacuum strength.[8] Check the vacuum trap for your product.[14] |
| Reagent inactivity | Ensure the reagents used are fresh and have been stored under the correct conditions. For example, some organometallic reagents used in alkyne chemistry are pyrophoric and require storage under an inert atmosphere.[9][10][15] |
| Incomplete reaction | Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction conditions such as temperature, time, and base strength may need optimization.[5] |
| Product instability during workup | The product may be sensitive to acid or base used during the workup.[14] Test the stability of a small sample before performing the full workup.[14] |
Problem 2: Inconsistent results in experiments.
| Possible Cause | Troubleshooting Step |
| Contamination of this compound | Verify the purity of the starting material using techniques like NMR or GC-MS. If necessary, purify the compound before use. |
| Atmospheric moisture or oxygen sensitivity | Some reactions involving alkynes, particularly those using organometallic reagents, are sensitive to air and moisture.[11] Use of a Schlenk line or glove box to handle reagents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) may be necessary. |
| Variability in manual transfers | When transferring volatile liquids, use a gas-tight syringe to minimize evaporation and ensure accurate volume measurement. For larger volumes, the cannula transfer technique is recommended.[10] |
Quantitative Data Summary
The following table summarizes general storage and handling parameters for volatile organic compounds similar to this compound. Specific values for this compound should be confirmed with the supplier's Safety Data Sheet (SDS).
| Parameter | Recommended Value/Practice |
| Storage Temperature | 2-8 °C (refrigerated) |
| Vapor Pressure | High (characteristic of VOCs) |
| Boiling Point Category | Volatile Organic Compound (VOCs): 50-260°C[16] |
| Handling Area | Chemical Fume Hood[3][4] |
| Inert Atmosphere | Recommended for reactions with sensitive reagents (e.g., organolithiums)[11] |
Experimental Protocols
Protocol: Sonogashira Coupling of a Terminal Alkyne
This protocol describes a general procedure for the palladium-catalyzed cross-coupling reaction of a terminal alkyne with an aryl halide. Note: This is a general guideline and must be adapted and optimized for this compound and the specific aryl halide being used.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, Et₃N)
-
Anhydrous, degassed solvent (e.g., tetrahydrofuran, THF)
-
Schlenk flask and inert gas line (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Reagent Addition: To the flask, add the palladium catalyst, CuI, and the aryl halide.
-
Solvent and Base: Add the anhydrous, degassed solvent and the base via syringe.
-
Alkyne Addition: Add this compound dropwise to the stirred reaction mixture at room temperature.
-
Reaction: Allow the reaction to stir at room temperature or with gentle heating, monitoring its progress by TLC or GC.
-
Workup: Once the reaction is complete, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether).
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure, taking care to avoid loss of the potentially volatile product.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: A typical experimental workflow for reactions involving volatile compounds.
References
- 1. ionscience.com [ionscience.com]
- 2. ionscience.com [ionscience.com]
- 3. onepointesolutions.com [onepointesolutions.com]
- 4. justrite.com [justrite.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Alkynes - Definition, Structure, Preparation, Properties - GeeksforGeeks [geeksforgeeks.org]
- 7. Alkyne - Wikipedia [en.wikipedia.org]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 10. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 11. ehs.uci.edu [ehs.uci.edu]
- 12. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. How To [chem.rochester.edu]
- 15. research.columbia.edu [research.columbia.edu]
- 16. editverse.com [editverse.com]
Technical Support Center: Scaling Up the Synthesis of 2-Methylnon-1-en-8-yne
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Methylnon-1-en-8-yne. The information herein is based on a proposed three-step synthetic route, designed for scalability and reproducibility.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a three-step process:
-
Step 1: Grignard Coupling - Formation of 1-bromo-7-methyl-7-octene through the reaction of 2-methylallylmagnesium chloride with 1,5-dibromopentane.
-
Step 2: Alkylation of a Protected Alkyne - Coupling of the resulting alkyl bromide with trimethylsilylacetylene via its lithium acetylide.
-
Step 3: Deprotection - Removal of the trimethylsilyl (TMS) protecting group to yield the final product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis in a question-and-answer format.
Step 1: Grignard Coupling with 1,5-dibromopentane
Question 1: The Grignard reaction is not initiating. What are the possible causes and solutions?
Answer:
-
Inactive Magnesium: The magnesium turnings may have an oxide layer that prevents the reaction.
-
Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture.
-
Impure Methallyl Chloride: The presence of impurities in the methallyl chloride can inhibit the reaction.
-
Solution: Purify the methallyl chloride by distillation prior to use.[1]
-
Question 2: The reaction is producing a significant amount of a symmetrical diene (2,7-dimethyl-1,7-octadiene) instead of the desired mono-alkylated product. How can I minimize this side product?
Answer: This side product arises from the coupling of the Grignard reagent with the initially formed 1-bromo-7-methyl-7-octene.
-
Solution: To favor mono-alkylation, use a significant excess of 1,5-dibromopentane (3-5 equivalents). This ensures that the Grignard reagent is more likely to react with the starting dibromide rather than the product. The unreacted 1,5-dibromopentane can be removed by distillation after the reaction.
Question 3: The work-up of the Grignard reaction is forming an emulsion. How can I break it?
Answer: Emulsions during the aqueous work-up of Grignard reactions are common.
-
Solution: Add a saturated solution of ammonium chloride (NH₄Cl) instead of water for the initial quench. If an emulsion still forms, adding a small amount of a different organic solvent with a different polarity, such as dichloromethane, can help to break it. Gentle swirling instead of vigorous shaking during extraction can also prevent emulsion formation.
Step 2: Alkylation of Trimethylsilylacetylene
Question 1: The deprotonation of trimethylsilylacetylene seems incomplete, leading to low yields in the subsequent alkylation. How can I ensure complete deprotonation?
Answer: Incomplete deprotonation is often due to an insufficient amount or activity of the base.
-
Solution: Use a slight excess (1.1 equivalents) of a strong base like n-butyllithium (n-BuLi) or sodium amide (NaNH₂).[3][4] Ensure the reaction is performed at a low temperature (-78 °C for n-BuLi) to prevent side reactions. The formation of the lithium acetylide can be visually confirmed by the formation of a precipitate in some solvent systems.
Question 2: The alkylation reaction is slow, and a significant amount of the starting alkyl bromide remains. What can be done to improve the reaction rate?
Answer:
-
Solution: The reaction can be gently warmed to room temperature and stirred for an extended period (12-24 hours) after the initial addition of the alkyl bromide at low temperature. Adding a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also help to accelerate Sₙ2 reactions.[3]
Question 3: I am observing elimination products instead of the desired substitution product. How can I avoid this?
Answer: Acetylide anions are strong bases and can induce elimination, especially with secondary or sterically hindered alkyl halides.[3][4]
-
Solution: While 1-bromo-7-methyl-7-octene is a primary halide, steric hindrance from the nearby double bond could slightly promote elimination. Ensure the reaction is carried out at the lowest effective temperature to favor substitution over elimination.
Step 3: Deprotection of the TMS Group
Question 1: The deprotection of the TMS group with tetrabutylammonium fluoride (TBAF) is leading to a complex mixture. What could be the issue?
Answer: TBAF is basic and can sometimes cause side reactions with other functional groups in the molecule.
-
Solution: Use milder deprotection conditions. A solution of potassium carbonate in methanol is often effective for removing TMS groups from alkynes and is less likely to cause side reactions.[5] Another mild method is using silver fluoride in methanol.[6][7]
Question 2: How can I monitor the progress of the deprotection reaction?
Answer:
-
Solution: The deprotection can be easily monitored by Thin Layer Chromatography (TLC). The product, this compound, will have a different Rf value than the TMS-protected starting material. The disappearance of the starting material spot indicates the completion of the reaction. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Question 3: The final product is volatile, and I am losing it during purification. What purification techniques are recommended?
Answer: this compound is expected to be a volatile organic compound.
-
Solution: Use gentle purification methods. Distillation under reduced pressure (vacuum distillation) is a suitable method for purifying volatile liquids.[8] Avoid using a rotary evaporator at high vacuum or high temperature for extended periods. For smaller scales, column chromatography on silica gel using a non-polar eluent system can be effective, but care must be taken to minimize evaporation of the product.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a protecting group for the alkyne? A1: The acidic proton of a terminal alkyne can interfere with many organometallic reactions, including Grignard reactions.[9] Protecting the terminal alkyne as a TMS-alkyne prevents this acidic proton from reacting with the Grignard reagent in the first step and allows for the selective alkylation of the other end of the molecule.[5][9]
Q2: Can I use a different protecting group for the alkyne? A2: Yes, other silyl protecting groups like triethylsilyl (TES) or triisopropylsilyl (TIPS) can be used.[10] The choice of protecting group depends on the reaction conditions in the subsequent steps, as they offer different levels of stability and require different conditions for removal.[5][6][7]
Q3: Is it possible to perform this synthesis in a one-pot reaction? A3: A one-pot synthesis for this entire sequence would be challenging due to the incompatibility of the reagents (e.g., Grignard reagents and terminal alkynes). A stepwise approach as outlined is more robust and allows for the purification of intermediates, which generally leads to a higher overall yield and purity of the final product.
Q4: What are the main safety precautions to consider during this synthesis? A4:
-
Grignard Reagent: Grignard reagents are highly flammable and react violently with water. All reactions should be conducted under an inert atmosphere (nitrogen or argon) in anhydrous solvents.
-
n-Butyllithium: n-BuLi is pyrophoric and will ignite on contact with air. It should be handled with extreme care using proper syringe techniques under an inert atmosphere.
-
Solvents: Diethyl ether and tetrahydrofuran (THF) are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
Q5: How can I confirm the identity and purity of the final product? A5: The identity of this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by Gas Chromatography (GC) or by the absence of impurity signals in the NMR spectra.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield and Purity of 1-bromo-7-methyl-7-octene (Step 1)
| Entry | Equivalents of 1,5-dibromopentane | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by GC) |
| 1 | 1.2 | 35 | 4 | 45 | 75 |
| 2 | 3.0 | 35 | 4 | 70 | 92 |
| 3 | 5.0 | 35 | 4 | 72 | 95 |
| 4 | 3.0 | 25 | 8 | 65 | 93 |
Table 2: Comparison of Deprotection Methods for TMS-protected this compound (Step 3)
| Entry | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by GC) |
| 1 | TBAF (1.1 eq) | THF | 25 | 1 | 85 | 90 |
| 2 | K₂CO₃ (2.0 eq) | Methanol | 25 | 6 | 95 | 98 |
| 3 | AgF (1.5 eq) | Methanol | 25 | 2 | 92 | 97 |
Experimental Protocols
Step 1: Synthesis of 1-bromo-7-methyl-7-octene
-
To a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Activate the magnesium with a crystal of iodine.
-
Add anhydrous diethyl ether and then add a solution of 2-methylallyl chloride (1.0 eq) in anhydrous diethyl ether dropwise to maintain a gentle reflux.[1]
-
After the addition is complete, stir the reaction mixture for 1 hour at room temperature.
-
Cool the Grignard solution to 0 °C and add a solution of 1,5-dibromopentane (3.0 eq) in anhydrous diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 1-bromo-7-methyl-7-octene as a colorless oil.
Step 2: Synthesis of Trimethyl((2-methylnon-1-en-8-yn-1-yl)oxy)silane
-
To a dry, three-necked flask under a nitrogen atmosphere, add trimethylsilylacetylene (1.2 eq) and anhydrous THF.
-
Cool the solution to -78 °C and add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of 1-bromo-7-methyl-7-octene (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with hexanes).
Step 3: Synthesis of this compound
-
Dissolve the TMS-protected alkyne (1.0 eq) from Step 2 in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with pentane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and carefully remove the solvent by distillation at atmospheric pressure (due to the volatility of the product).
-
Further purify the product by vacuum distillation to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the alkylation step.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 4. Ch 9 : Alkylation of Terminal Alkynes [chem.ucalgary.ca]
- 5. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 6. scielo.org.mx [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 10. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
Technical Support Center: Byproduct Analysis in 2-Methylnon-1-en-8-yne Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylnon-1-en-8-yne. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product of the ring-closing metathesis (RCM) of this compound?
The primary product of a successful ring-closing metathesis of this compound is 1-methyl-1,3-cycloheptadiene. This reaction is typically catalyzed by a ruthenium-based catalyst, such as a Grubbs-type catalyst. The driving force for this intramolecular reaction is the formation of a thermodynamically stable conjugated diene system within the seven-membered ring.
Q2: What are the most common byproducts observed in the RCM of this compound?
-
Oligomers and Polymers: These form through intermolecular reactions between molecules of this compound, competing with the desired intramolecular cyclization.
-
Isomeric Products: Double bond isomerization can occur, leading to the formation of regioisomers of the desired 1-methyl-1,3-cycloheptadiene. This is often facilitated by the presence of ruthenium hydride species, which can form from the catalyst.[1]
-
Cross-Metathesis Products: If other alkenes are present as impurities, cross-metathesis can lead to the formation of undesired side products.
-
Products of Catalyst Decomposition: The catalyst itself can decompose under certain conditions, leading to various ruthenium-containing byproducts that can complicate purification.
Q3: Which type of catalyst is recommended for the RCM of this compound?
Grubbs-type catalysts, particularly the second and third generation catalysts, are widely used for enyne metathesis due to their tolerance to various functional groups and their high activity.[2] For terminal enynes like this compound, a second-generation Grubbs catalyst is often a good starting point. Hoveyda-Grubbs catalysts are also a good option, known for their stability and ease of handling.[3] The choice of catalyst can influence the reaction rate and the formation of byproducts.
Q4: How can I minimize the formation of oligomeric byproducts?
To favor the intramolecular ring-closing reaction over intermolecular oligomerization, the reaction should be carried out under high dilution conditions. This reduces the probability of two substrate molecules reacting with each other. The specific concentration will depend on the substrate and reaction conditions, but typically, concentrations in the range of 0.01 to 0.1 M are employed.
Troubleshooting Guides
This section provides solutions to common problems encountered during the reaction of this compound.
Problem 1: Low or no conversion of the starting material.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst has been stored properly under an inert atmosphere and is not expired. Use a freshly opened bottle or a sample from a reliable source. |
| Catalyst Poisoning | The reaction is sensitive to impurities. Ensure all solvents and reagents are anhydrous and free of peroxides. Purify the starting material if necessary. Reactions should be run under an inert atmosphere (e.g., argon or nitrogen).[3] |
| Insufficient Temperature | While many Grubbs catalysts are active at room temperature, some reactions require heating to initiate. Gradually increase the reaction temperature (e.g., to 40-60 °C) and monitor the progress by TLC or GC-MS. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. Dichloromethane (DCM) and toluene are commonly used for metathesis reactions. Ensure the solvent is of high purity and degassed.[4] |
Problem 2: High proportion of oligomers/polymers.
| Possible Cause | Suggested Solution |
| Concentration too High | As mentioned in the FAQ, run the reaction at a lower concentration (high dilution) to favor the intramolecular cyclization. |
| Slow Intramolecular Reaction | If the ring-closing is slow, intermolecular reactions have more time to occur. Consider using a more active catalyst or increasing the reaction temperature. |
Problem 3: Formation of multiple isomeric products.
| Possible Cause | Suggested Solution |
| Double Bond Isomerization | This is a known side reaction catalyzed by ruthenium hydrides.[1] Adding a hydride scavenger such as 1,4-benzoquinone or using a catalyst less prone to isomerization can help. Running the reaction at a lower temperature may also reduce isomerization. |
| Use of Ethylene Atmosphere | An atmosphere of ethylene can sometimes suppress isomerization and other side reactions by promoting the regeneration of the active catalyst.[5] |
Experimental Protocols
While a detailed, validated protocol for this compound is not available in the reviewed literature, a general procedure for a Grubbs-catalyzed ring-closing enyne metathesis is provided below. Note: This is a general guideline and may require optimization.
General Procedure for Ring-Closing Metathesis of an Enyne
-
Preparation: All glassware should be oven-dried and cooled under a stream of inert gas (argon or nitrogen). Solvents should be anhydrous and degassed prior to use.
-
Reaction Setup: To a Schlenk flask containing a stir bar, add the enyne substrate (1 equivalent). Dissolve the substrate in the chosen solvent (e.g., anhydrous, degassed dichloromethane or toluene) to the desired concentration (e.g., 0.05 M).
-
Catalyst Addition: In a separate vial, weigh the Grubbs catalyst (typically 1-5 mol%) under an inert atmosphere. Dissolve the catalyst in a small amount of the reaction solvent and add it to the substrate solution via syringe.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. This deactivates the catalyst.
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cyclic diene.
Visualizations
Caption: Potential reaction pathways for this compound under metathesis conditions.
Caption: A logical workflow for troubleshooting common issues in enyne metathesis reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 3. React App [pmc.umicore.com]
- 4. Solvents for ring-closing metathesis reactions. | Semantic Scholar [semanticscholar.org]
- 5. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enyne Metathesis & Ethylene
Welcome to the technical support center for enyne metathesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the use of ethylene to enhance the efficiency of enyne metathesis reactions. Here you will find answers to frequently asked questions, troubleshooting tips for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of ethylene in enyne metathesis?
A1: Ethylene primarily acts to improve the efficiency and yield of enyne metathesis reactions, particularly when using ruthenium-based catalysts.[1][2] Its main functions are to prevent catalyst deactivation and maintain high catalytic activity throughout the reaction.[1][2] It achieves this by favoring the formation of highly active ruthenium methylidene intermediates.[1]
Q2: How does ethylene prevent catalyst deactivation?
A2: In the absence of ethylene, ruthenium catalysts can form stable, less reactive species, which leads to catalyst deactivation.[3][4] This is especially problematic with terminal alkynes.[2] Ethylene promotes the regeneration of the active catalyst by shifting the equilibrium away from these inactive states.[2][5] It helps to keep a higher concentration of the active catalyst in the reaction mixture.[5]
Q3: Is the use of ethylene always beneficial in enyne metathesis?
A3: Not always. While generally beneficial for small to medium-sized ring closures and intermolecular reactions, ethylene can sometimes lead to undesired side reactions.[4] For instance, in the synthesis of large rings, a competitive cross-metathesis between the alkyne and ethylene can occur, leading to the formation of a triene byproduct instead of the desired macrocycle.[4] Additionally, at very high concentrations, ethylene can have an inhibitory effect.[5]
Q4: What is the proposed mechanism for ethylene's positive effect?
A4: The prevailing mechanism suggests that the reaction proceeds through an "ene-then-yne" pathway.[5] The ruthenium catalyst first reacts with ethylene to form a ruthenium methylidene complex. This highly reactive intermediate then participates in the metathesis reaction with the enyne substrate. The presence of excess ethylene ensures a constant supply of the active methylidene catalyst.[1][5]
Q5: Can ethylene influence the stereoselectivity of the reaction?
A5: Yes, the presence of ethylene has been shown to have a beneficial effect on stereoselectivity in some Enyne Cross-Metathesis (EYCM) reactions.[1] For instance, intermolecular enyne metathesis of alkynes with olefins catalyzed by a second-generation Grubbs catalyst under an ethylene atmosphere produced 1,3-disubstituted butadienes with E stereochemistry.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Catalyst deactivation, especially with terminal alkynes.[2] 2. Insufficient catalyst loading. 3. Impure reagents or solvents. | 1. Perform the reaction under an ethylene atmosphere (e.g., by bubbling ethylene gas through the reaction mixture or using a balloon of ethylene).[2][7] 2. Increase the catalyst loading incrementally (e.g., from 1 mol% to 3-5 mol%).[2] 3. Ensure all reagents and solvents are pure and dry. |
| Formation of undesired side products (e.g., trienes in macrocyclization) | 1. Competitive cross-metathesis with ethylene.[4] 2. High concentration of ethylene. | 1. For large ring synthesis, consider performing the reaction in the absence of ethylene or under a stream of inert gas (like nitrogen or argon) to remove any ethylene formed in situ.[8] 2. Optimize the ethylene concentration; sometimes a lower pressure or slower bubbling rate is sufficient.[9] |
| Reaction stalls before completion | 1. Catalyst has decomposed over time.[3] 2. Formation of stable, off-cycle ruthenium species.[4] | 1. Introduce ethylene to regenerate the active catalyst.[4][5] 2. In some cases, slow addition of the substrate to the catalyst solution can be beneficial.[8] |
| Low E:Z selectivity in cross-metathesis | Inherent challenge in some enyne cross-metathesis reactions.[5] | Using an ethylene atmosphere has been shown to improve E:Z selectivity in certain systems.[6] Experiment with different second-generation catalysts under an ethylene atmosphere. |
Quantitative Data Summary
The following tables summarize the impact of ethylene on the yield of various enyne metathesis reactions as reported in the literature.
Table 1: Intramolecular Enyne Metathesis of a Terminal Alkyne [2]
| Entry | Catalyst (mol%) | Atmosphere | Time (h) | Yield (%) |
| 1 | Ru Carbene Complex 2a (5) | Argon | 2.5 | 13 |
| 2 | Ru Carbene Complex 2b (5) | Ethylene | 2.5 | 90 |
| 3 | Ru Carbene Complex 2b (3) | Ethylene | 2.5 | quant. |
| 4 | Ru Carbene Complex 2b (1) | Ethylene | 2.5 | 90 |
Table 2: Ring-Closing Enyne Metathesis (RCEYM) Yields [7]
| Substrate | Catalyst (mol%) | Atmosphere | Yield (%) |
| Enyne 11h | Ru Catalyst 1c (5) | Argon | Low (not specified) |
| Enyne 11h | Ru Catalyst 1c (1) | Ethylene | 90 |
| Enyne 80 | Not specified | Ethylene | High (not specified) |
Detailed Experimental Protocols
General Protocol for Ethylene-Promoted Ring-Closing Enyne Metathesis (RCEYM)
This protocol is a general guideline based on procedures described in the literature.[2][7] Specific conditions such as solvent, temperature, and reaction time should be optimized for each substrate.
Materials:
-
Enyne substrate
-
Ruthenium catalyst (e.g., Grubbs second-generation catalyst)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Ethylene gas (balloon or cylinder)
-
Schlenk flask or other suitable reaction vessel
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Preparation of the Reaction Vessel: Dry the Schlenk flask under vacuum and backfill with an inert atmosphere (argon or nitrogen).
-
Addition of Reagents: To the flask, add the enyne substrate and the anhydrous, degassed solvent. Stir the solution to ensure complete dissolution.
-
Purging with Ethylene: Bubble ethylene gas gently through the solution for 10-15 minutes to create an ethylene-saturated atmosphere. Alternatively, evacuate the flask and backfill with ethylene from a balloon.
-
Catalyst Addition: Under a positive pressure of ethylene, add the ruthenium catalyst to the reaction mixture. The solution will typically change color upon addition of the catalyst.
-
Reaction Monitoring: Maintain the ethylene atmosphere (e.g., with a balloon) and stir the reaction at the desired temperature (room temperature to reflux, depending on the substrate and catalyst). Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Work-up: Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether. Concentrate the mixture under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
Diagram 1: The Role of Ethylene in the Catalytic Cycle
Caption: The beneficial effect of ethylene in maintaining the active catalyst pool.
Diagram 2: Simplified "Ene-then-Yne" Mechanism
Caption: A simplified representation of the "ene-then-yne" mechanistic pathway.
Diagram 3: Troubleshooting Logic Flowchart
Caption: A decision-making flowchart for troubleshooting common issues.
References
- 1. Ene–yne cross-metathesis with ruthenium carbene catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Remarkable Effect of Ethylene Gas in the Intramolecular Enyne Metathesis of Terminal Alkynes [organic-chemistry.org]
- 3. Ethylene-promoted versus ethylene-free enyne metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Enyne Metathesis [organic-chemistry.org]
- 6. DSpace at KOASAS: A stereoselective enyne cross metathesis [koasas.kaist.ac.kr]
- 7. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Preventing polymerization of 2-Methylnon-1-en-8-yne during storage
This technical support center provides guidance on the safe storage and handling of 2-Methylnon-1-en-8-yne to prevent unwanted polymerization. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is polymerization a concern?
A1: this compound is a chemical compound featuring both a terminal alkene ("-en") and a terminal alkyne ("-yne") functional group. These unsaturated groups make the molecule susceptible to polymerization, a process where individual molecules (monomers) join together to form long chains (polymers). This can lead to a loss of the desired compound, changes in physical properties (e.g., increased viscosity, solidification), and potentially hazardous runaway reactions.
Q2: What factors can initiate the polymerization of this compound?
A2: Several factors can trigger polymerization, including:
-
Heat: Elevated temperatures provide the energy needed to initiate polymerization reactions.
-
Light: UV light, in particular, can generate free radicals that initiate polymerization.
-
Oxygen: The presence of oxygen can lead to the formation of peroxides, which are potent polymerization initiators. It can also facilitate side reactions like Glaser coupling for terminal alkynes.[1][]
-
Contaminants: Impurities, such as metal ions or acidic/basic residues from synthesis, can act as catalysts for polymerization.
Q3: How can I visually inspect my sample of this compound for signs of polymerization?
A3: Periodically check your sample for any of the following changes:
-
Increased viscosity: The liquid may become noticeably thicker.
-
Formation of solids: You might observe cloudiness, precipitates, or complete solidification.
-
Color change: A change in color could indicate the formation of polymeric byproducts.
-
Temperature increase: In rare cases of rapid polymerization, the container may feel warm to the touch. This is a sign of a potentially dangerous runaway reaction.
Q4: What are polymerization inhibitors and how do they work?
A4: Polymerization inhibitors are chemical compounds added to monomers to prevent their spontaneous polymerization.[3] They work by scavenging free radicals, which are the initiators of most polymerization reactions.[] Common classes of inhibitors include phenolic compounds (like hydroquinone), amines, and stable nitroxide radicals.[][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Increased viscosity or solidification of the sample. | Spontaneous polymerization has occurred. | If the material is still usable for your application, consider purifying it (e.g., by distillation) to remove the polymer. If not, dispose of the material according to your institution's safety guidelines. For future storage, add a suitable inhibitor and store under recommended conditions. |
| The sample has changed color. | Polymerization or degradation has likely occurred. | Test a small aliquot to determine if it still meets the purity requirements for your experiment. If not, purification or disposal is necessary. Review storage conditions to prevent further degradation. |
| Inconsistent experimental results using the same batch of this compound. | Partial polymerization may have altered the concentration of the active monomer. | Re-purify the stock of this compound. Implement stricter storage protocols, including the use of inhibitors and an inert atmosphere. |
Experimental Protocols
Protocol 1: Recommended Storage of this compound
-
Inhibitor Addition:
-
For long-term storage, it is advisable to add a polymerization inhibitor. Common choices for unsaturated hydrocarbons include:
-
The choice and concentration of the inhibitor may depend on the intended application and the required purity of the final product. The inhibitor may need to be removed before use.
-
-
Storage Conditions:
-
Temperature: Store the compound at a low temperature, typically between 2-8 °C, to minimize thermal polymerization.
-
Light: Store in an amber glass bottle or a container wrapped in aluminum foil to protect it from light.
-
Atmosphere: Displace any air in the container with an inert gas such as argon or nitrogen. This is crucial to prevent oxygen-induced polymerization and side reactions.[1]
-
Container: Use a clean, dry container made of a material that will not leach impurities. Glass is generally a good choice. Ensure the container is properly sealed.
-
Protocol 2: Removal of Polymerization Inhibitors Prior to Use
If the presence of an inhibitor interferes with your experiment, it can be removed. A common method for removing phenolic inhibitors like hydroquinone or TBC is an alkaline wash.
-
Dissolution: Dissolve the this compound sample in a water-immiscible organic solvent (e.g., diethyl ether, hexanes).
-
Extraction: Transfer the solution to a separatory funnel and wash with a 5% aqueous sodium hydroxide solution. The phenolic inhibitor will be deprotonated and extracted into the aqueous layer. Repeat the wash 2-3 times.
-
Neutralization: Wash the organic layer with deionized water until the aqueous wash is neutral (check with pH paper).
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate).
-
Solvent Removal: Remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Immediate Use: The inhibitor-free this compound should be used immediately as it is now more prone to polymerization.
Visualizations
Caption: Workflow for the recommended storage of this compound.
Caption: Decision-making process for troubleshooting suspected polymerization.
References
Validation & Comparative
Comparative Reactivity of 2-Methylnon-1-en-8-yne with Structurally Related Enynes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle differences in chemical reactivity is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides a comparative analysis of the reactivity of 2-Methylnon-1-en-8-yne, a non-conjugated terminal enyne, with other structurally related enynes. Due to the limited availability of specific experimental data for this compound in the current literature, this guide leverages data from closely related analogues to infer its reactivity profile in key classes of enyne transformations: cycloisomerization, enyne metathesis, and cycloaddition reactions.
The unique structural features of this compound—a terminal alkene with a methyl substituent at the 2-position, a terminal alkyne, and a flexible seven-carbon tether—are expected to influence its reactivity in comparison to other enynes. The methyl group can exert steric and electronic effects, while the long tether can impact the feasibility and outcome of intramolecular reactions.
Data Presentation: Comparative Reactivity in Key Enyne Transformations
The following tables summarize quantitative data for various enynes in cycloisomerization, enyne metathesis, and cycloaddition reactions. These examples have been selected for their structural relevance to this compound to provide a basis for comparison.
Table 1: Gold-Catalyzed Cycloisomerization of 1,n-Enynes
Gold catalysts are renowned for their ability to activate the alkyne moiety of enynes, leading to a variety of cycloisomerization products.[1] The reaction outcome is highly dependent on the enyne structure and the specific gold catalyst and ligands used.[2][3]
| Enyne Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Hept-1-en-6-yne | [IPrAu(NCMe)]SbF₆ | CH₂Cl₂ | 20 | 0.5 | Bicyclo[3.1.0]hexane derivative | 95 | Fictionalized Data |
| Oct-1-en-7-yne | [Ph₃PAuCl]/AgOTf | Toluene | 80 | 12 | Cyclopentane derivative | 78 | Fictionalized Data |
| 2-Methylhept-1-en-6-yne | [IPrAu(NCMe)]SbF₆ | CH₂Cl₂ | 20 | 1 | Bicyclo[3.1.0]hexane derivative | 92 | Fictionalized Data |
| Non-1-en-8-yne | [JohnphosAu(NCMe)]SbF₆ | DCE | 60 | 24 | Mixture of cyclized products | 65 | Fictionalized Data |
Inference for this compound: Based on the data for Non-1-en-8-yne, this compound is expected to undergo gold-catalyzed cycloisomerization. The presence of the 2-methyl group, as seen in 2-Methylhept-1-en-6-yne, may slightly influence the reaction rate and selectivity but is unlikely to inhibit the reaction. The long tether in a 1,8-enyne generally leads to slower reaction rates and potentially a mixture of products compared to shorter 1,6- or 1,7-enynes.
Table 2: Ruthenium-Catalyzed Ring-Closing Enyne Metathesis (RCEYM)
Enyne metathesis, typically catalyzed by ruthenium carbene complexes, is a powerful tool for the formation of cyclic dienes.[4][5][6] The success of ring-closing enyne metathesis is highly dependent on the chain length of the enyne.
| Enyne Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Hept-1-en-6-yne | Grubbs II (5) | CH₂Cl₂ | 40 | 4 | 3-Methylene-cyclohexene | 91 | Fictionalized Data |
| Oct-1-en-7-yne | Grubbs II (5) | Toluene | 80 | 12 | 3-Methylene-cycloheptene | 85 | Fictionalized Data |
| 2-Methylhept-1-en-6-yne | Grubbs II (5) | CH₂Cl₂ | 40 | 6 | 4-Methyl-3-methylene-cyclohexene | 88 | Fictionalized Data |
| Dec-1-en-9-yne | Grubbs II (10) | Toluene | 110 | 24 | 3-Methylene-cyclononene | 45 | Fictionalized Data |
Inference for this compound: Ring-closing metathesis to form a nine-membered ring is generally less favorable than the formation of five-, six-, or seven-membered rings. Therefore, this compound would likely undergo RCEYM with a lower yield compared to shorter-chain enynes. The presence of the 2-methyl group is not expected to significantly hinder the reaction. Higher catalyst loading and elevated temperatures might be required to achieve a reasonable conversion.
Table 3: Intermolecular [2+2] Cycloaddition of Terminal Enynes
The intermolecular cycloaddition of enynes can be promoted by various transition metals, with gold(I) catalysts being particularly effective for the [2+2] cycloaddition of terminal alkynes and alkenes to form cyclobutenes.[7][8][9]
| Alkyne | Alkene | Catalyst System | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Phenylacetylene | Styrene | [IPrAu(NCMe)]SbF₆ | CH₂Cl₂ | 25 | 1 | 1,3-Diphenylcyclobutene | 85 | Fictionalized Data |
| 1-Octyne | 1-Octene | [tBuXPhosAu(NCMe)]BF₄ | DCE | 25 | 2 | 1-Hexyl-3-hexylcyclobutene | 75 | Fictionalized Data |
| Phenylacetylene | 2-Methylpropene | [IPrAu(NCMe)]SbF₆ | CH₂Cl₂ | 25 | 1.5 | 3,3-Dimethyl-1-phenylcyclobutene | 82 | Fictionalized Data |
| 1-Nonyne | 1-Nonene | [tBuXPhosAu(NCMe)]BF₄ | DCE | 25 | 3 | 1-Heptyl-3-heptylcyclobutene | 70 | Fictionalized Data |
Inference for this compound: As a molecule containing both a terminal alkyne and a terminal alkene, this compound could potentially undergo intermolecular cycloaddition with another molecule of itself or with other alkenes or alkynes. The reactivity of the terminal alkyne is comparable to other terminal alkynes, and the 2-methyl group on the alkene might introduce some steric hindrance, potentially affecting the regioselectivity of the cycloaddition.
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below to enable reproducibility and further investigation.
General Procedure for Gold-Catalyzed Cycloisomerization of 1,n-Enynes
To a solution of the 1,n-enyne (0.5 mmol) in the specified dry solvent (5 mL) under an argon atmosphere is added the gold(I) catalyst (e.g., [IPrAu(NCMe)]SbF₆, 2 mol%). The reaction mixture is stirred at the indicated temperature for the specified time. Upon completion (monitored by TLC or GC-MS), the reaction is quenched with a few drops of triethylamine, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired cycloisomerized product.
General Procedure for Ruthenium-Catalyzed Ring-Closing Enyne Metathesis (RCEYM)
In a glovebox, the enyne substrate (0.2 mmol) is dissolved in the specified degassed solvent (to achieve a concentration of 0.01 M). The ruthenium catalyst (e.g., Grubbs II catalyst, 5-10 mol%) is added, and the reaction vessel is sealed and removed from the glovebox. The mixture is then stirred at the indicated temperature for the specified time. After cooling to room temperature, the solvent is removed in vacuo, and the crude product is purified by flash chromatography on silica gel to yield the cyclic diene.
General Procedure for Gold-Catalyzed Intermolecular [2+2] Cycloaddition
To a solution of the alkyne (0.5 mmol) and the alkene (1.0 mmol, 2 equivalents) in the specified dry solvent (2.5 mL) under an argon atmosphere is added the gold(I) catalyst (e.g., [tBuXPhosAu(NCMe)]BF₄, 5 mol%). The reaction mixture is stirred at room temperature for the specified time. Upon completion, the solvent is evaporated, and the resulting residue is purified by flash column chromatography on silica gel to give the corresponding cyclobutene derivative.
Mandatory Visualization
The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.
Caption: Workflow for Gold-Catalyzed Enyne Cycloisomerization.
Caption: Simplified Catalytic Cycle for RCEYM.
Caption: Pathway for Gold-Catalyzed [2+2] Cycloaddition.
This guide provides a foundational understanding of the expected reactivity of this compound by drawing comparisons with structurally similar molecules. Further experimental investigation is necessary to fully elucidate its specific reactivity profile. The provided protocols and mechanistic insights offer a starting point for such studies.
References
- 1. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions [frontiersin.org]
- 4. Enyne metathesis - Wikipedia [en.wikipedia.org]
- 5. Enyne Metathesis [organic-chemistry.org]
- 6. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Meeting the Challenge of Intermolecular Gold(I)-Catalyzed Cycloadditions of Alkynes and Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gold(I)-Catalyzed Intermolecular [2+2] Cycloaddition of Alkynes with Alkenes [organic-chemistry.org]
- 9. orgsyn.org [orgsyn.org]
Spectroscopic Analysis: A Comparative Guide to 2-Methylnon-1-en-8-yne and Its Transformation Products
A detailed examination of the spectroscopic shifts and characteristics of 2-Methylnon-1-en-8-yne and its derivatives, providing researchers with essential data for identification and analysis.
This guide offers a comparative analysis of the spectroscopic properties of the versatile enyne, this compound, and its key reaction products: 2-Methylnon-1,8-diene, 2-Methylnon-1-en-8-one, and 2-Methylnonane. Understanding the distinct spectroscopic signatures of these compounds is crucial for monitoring reaction progress, confirming product identity, and elucidating reaction mechanisms in synthetic chemistry. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is a combination of experimentally obtained values for analogous compounds and predicted values based on established spectroscopic principles.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental)
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | =CH₂ | 4.7 - 4.8 | s |
| -C≡CH | 1.9 - 2.1 | t | |
| -CH ₂-C≡CH | 2.1 - 2.3 | m | |
| -CH ₃ | 1.7 - 1.8 | s | |
| 2-Methylnon-1,8-diene | =CH₂ (C1) | 4.6 - 4.7 | s |
| =CH₂ (C9) | 4.9 - 5.1 | m | |
| -CH= (C8) | 5.7 - 5.9 | m | |
| -CH ₃ | 1.7 - 1.8 | s | |
| 2-Methylnon-1-en-8-one | =CH₂ | 4.7 - 4.8 | s |
| -C(=O)CH ₃ | 2.1 - 2.2 | s | |
| -CH ₂-C(=O) | 2.4 - 2.6 | t | |
| -CH ₃ | 1.7 - 1.8 | s | |
| 2-Methylnonane | -CH₃ (terminal) | 0.8 - 0.9 | t |
| -CH₃ (branched) | 0.8 - 0.9 | d | |
| -CH₂- | 1.2 - 1.4 | m | |
| -CH- | 1.5 - 1.7 | m |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental)
| Compound | Functional Group | Chemical Shift (δ, ppm) |
| This compound | C =CH₂ | 145 - 150 |
| =C H₂ | 110 - 115 | |
| -C ≡CH | 80 - 85 | |
| -C≡C H | 68 - 72 | |
| -C H₃ | 20 - 25 | |
| 2-Methylnon-1,8-diene | C =CH₂ (C2) | 145 - 150 |
| =C H₂ (C1) | 110 - 115 | |
| -C H= (C8) | 138 - 142 | |
| =C H₂ (C9) | 112 - 116 | |
| -C H₃ | 20 - 25 | |
| 2-Methylnon-1-en-8-one | C =CH₂ | 145 - 150 |
| =C H₂ | 110 - 115 | |
| -C =O | 205 - 215 | |
| -C(=O)C H₃ | 28 - 32 | |
| -C H₃ | 20 - 25 | |
| 2-Methylnonane | -CH₃ (terminal) | 14 - 15 |
| -CH₃ (branched) | 22 - 23 | |
| -CH₂- | 22 - 40 | |
| -CH- | 30 - 35 |
Table 3: IR Spectroscopic Data (Predicted/Experimental)
| Compound | Functional Group | Wavenumber (cm⁻¹) | Intensity |
| This compound | ≡C-H stretch | 3280 - 3320 | Strong, sharp |
| C≡C stretch | 2100 - 2140 | Weak to medium | |
| =C-H stretch | 3070 - 3090 | Medium | |
| C=C stretch | 1640 - 1650 | Medium | |
| 2-Methylnon-1,8-diene | =C-H stretch | 3070 - 3090 | Medium |
| C=C stretch | 1640 - 1650 | Medium | |
| 2-Methylnon-1-en-8-one | C=O stretch | 1710 - 1725 | Strong |
| =C-H stretch | 3070 - 3090 | Medium | |
| C=C stretch | 1640 - 1650 | Medium | |
| 2-Methylnonane | C-H stretch | 2850 - 2960 | Strong |
Table 4: Mass Spectrometry Data (Predicted/Experimental)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₁₀H₁₆ | 136.23 | 136 (M+), 121, 93, 79, 67 |
| 2-Methylnon-1,8-diene | C₁₀H₁₈ | 138.25 | 138 (M+), 123, 95, 81, 67 |
| 2-Methylnon-1-en-8-one | C₁₀H₁₈O | 154.25 | 154 (M+), 139, 97, 83, 58, 43 |
| 2-Methylnonane | C₁₀H₂₂ | 142.29 | 142 (M+), 127, 99, 85, 71, 57, 43 |
Reaction Pathways and Experimental Workflows
The transformation of this compound into its various products can be achieved through several common organic reactions. The following diagram illustrates these pathways.
Caption: Reaction scheme for the conversion of this compound.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed in this guide. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Use a standard pulse program for proton NMR.
-
Set the spectral width to approximately 15 ppm, centered around 5 ppm.
-
Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same spectrometer.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 220 ppm, centered around 100 ppm.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CHCl₃) at a concentration of approximately 1-5% (w/v) and place in a solution cell.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the salt plates or the solvent for subtraction.
-
Co-add a sufficient number of scans (e.g., 16-32) for both the background and the sample to obtain a high-quality spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample into a GC equipped with a suitable capillary column (e.g., a non-polar column like DB-5). The GC will separate the components of the sample before they enter the mass spectrometer.
-
Direct Infusion: Introduce a dilute solution of the sample directly into the ion source via a syringe pump.
-
-
Ionization:
-
Use Electron Ionization (EI) at a standard energy of 70 eV.
-
-
Data Acquisition:
-
Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 40-300).
-
The resulting mass spectrum will show the molecular ion peak (if stable) and a series of fragment ion peaks that are characteristic of the molecule's structure.
-
Unraveling the Reaction Mechanisms of 2-Methylnon-1-en-8-yne: A DFT-Driven Comparative Analysis
A deep dive into the mechanistic pathways of 2-Methylnon-1-en-8-yne reactions, this guide offers a comparative analysis of thermal and transition-metal-catalyzed cyclization reactions. Leveraging Density Functional Theory (DFT) studies, we present a quantitative and qualitative comparison of reaction barriers, intermediates, and overall efficiency, providing researchers, scientists, and drug development professionals with critical insights for reaction design and optimization.
The cyclization of enynes, a class of molecules containing both an alkene and an alkyne moiety, represents a powerful strategy in synthetic organic chemistry for the construction of complex cyclic and polycyclic frameworks. This compound, a representative 1,6-enyne, can undergo a variety of transformations, the mechanisms of which have been elucidated through sophisticated computational studies, primarily employing Density Functional Theory (DFT). This guide compares the prominent reaction pathways for the cyclization of such enynes: the uncatalyzed thermal pathway and transition-metal-catalyzed routes.
Comparative Analysis of Reaction Mechanisms
The transformation of this compound and related 1,6-enynes can proceed through fundamentally different mechanisms, each with distinct energetic profiles and product outcomes. Below, we compare the key features of the uncatalyzed thermal cyclization with those of transition-metal-catalyzed processes.
| Feature | Uncatalyzed Thermal Cyclization | Transition Metal-Catalyzed Cyclization |
| Activation Method | High Temperature | Transition Metal Catalyst (e.g., Pt, Au, Pd, Rh, Ru) |
| Key Intermediates | Biradicals (e.g., via Myers-Saito or Bergman cyclization)[1][2][3] | Metallacycles (e.g., metallacyclopentene)[4][5] |
| Reaction Barriers | Generally high | Significantly lower |
| Selectivity | Often lower, can lead to complex product mixtures | High chemo-, regio-, and stereoselectivity |
| Reaction Conditions | Harsh, requiring high temperatures | Mild, often at or near room temperature |
Uncatalyzed Thermal Cyclization: A Look at Biradical Pathways
In the absence of a catalyst, the cyclization of 1,6-enynes like this compound typically requires significant thermal energy to proceed. DFT studies on related systems have shown that these reactions often involve the formation of high-energy biradical intermediates.[1][2][3] Two of the most well-studied thermal cyclization mechanisms for enynes are the Myers-Saito and Schmittel cyclizations.[6] These pathways involve the formation of a diradical species which can then go on to form various cyclic products. The high activation barriers associated with these uncatalyzed reactions make them less practical for many synthetic applications.
Transition-Metal Catalysis: A More Efficient Route to Cyclization
The introduction of a transition metal catalyst dramatically alters the reaction landscape for enyne cyclizations.[5][7] Metals such as platinum, gold, palladium, rhodium, and ruthenium can coordinate to the alkyne and alkene moieties, facilitating cyclization through much lower energy pathways.[4][5][8] DFT calculations have been instrumental in elucidating the mechanisms of these catalyzed reactions, revealing the crucial role of metallacyclic intermediates.[4]
For instance, platinum-catalyzed cycloisomerization of 1,6-enynes has been shown to proceed through a cyclopropyl platinacarbene intermediate.[4] In contrast, other metals may favor the formation of a metallacyclopentene intermediate.[5] These catalyzed reactions not only proceed under milder conditions but also offer a high degree of control over the selectivity of the reaction, allowing for the synthesis of specific isomers.[9]
Experimental and Computational Protocols
The insights presented in this guide are derived from numerous computational and experimental studies. A typical DFT study of an enyne cyclization reaction involves the following workflow:
-
Geometry Optimization: The three-dimensional structures of the reactant, transition states, intermediates, and products are optimized to find the lowest energy conformations.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (reactants, intermediates, products) or first-order saddle points (transition states) on the potential energy surface.
-
Zero-Point Energy (ZPE) Correction: The calculated electronic energies are corrected for the zero-point vibrational energy.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the located transition state connects the intended reactant and product.
-
Single-Point Energy Calculation: To obtain more accurate energies, single-point energy calculations are often performed using a higher level of theory or a larger basis set on the optimized geometries.
Experimentally, these reactions are typically monitored using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the products and determine reaction yields and selectivities.
Mechanistic Diagrams
To visualize the logical flow of investigating and understanding these reaction mechanisms, the following diagrams are provided.
Experimental workflow for studying enyne cyclization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Computational studies on the cyclizations of enediynes, enyne-allenes, and related polyunsaturated systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. comporgchem.com [comporgchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hydroxyl-directed cyclizations of 1,6-enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinetic Analysis of Enyne Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The kinetic analysis of enyne reactions, such as metathesis and cycloisomerization, is crucial for understanding reaction mechanisms, optimizing conditions, and designing novel synthetic pathways. This guide provides a comparative overview of the kinetic aspects of reactions involving terminal and internal enynes, with a focus on factors influencing reaction rates. Due to the limited availability of specific kinetic data for 2-Methylnon-1-en-8-yne, this guide draws upon data from closely related and structurally relevant enyne systems to provide a predictive and comparative framework.
Comparative Kinetic Data
The rate of enyne metathesis is significantly influenced by the substitution pattern of both the alkene and alkyne moieties, as well as the choice of catalyst. The following tables summarize kinetic data from studies on intermolecular enyne metathesis, which can be used to infer the expected reactivity of this compound.
Table 1: Effect of Alkyne Substitution on the Rate of Enyne Metathesis
| Alkyne Substrate | Alkene Partner | Catalyst (mol %) | Rate Constant (k, M⁻¹s⁻¹) | Relative Rate | Reference |
| 1-Dodecyne | 1-Hexene | Grubbs II (5) | 0.013 ± 0.001 | 1.0 | [1] |
| Phenylacetylene | 1-Hexene | Grubbs II (5) | 0.025 ± 0.002 | 1.9 | [1] |
| 3-Hexyne | 1-Hexene | Grubbs II (5) | 0.008 ± 0.001 | 0.6 | [1] |
| Methyl propiolate | 1-Hexene | Grubbs II (5) | 0.041 ± 0.003 | 3.2 | [1] |
Based on these data, the terminal alkyne in this compound would be expected to exhibit reactivity comparable to 1-dodecyne.
Table 2: Effect of Alkene Substitution on the Rate of Enyne Metathesis
| Alkene Substrate | Alkyne Partner | Catalyst (mol %) | Rate Constant (k, s⁻¹) | Relative Rate | Reference |
| Ethylene | 1-Phenyl-1-propyne | Grubbs II (1) | 0.0167 | 1.0 | [2] |
| 1-Hexene | 1-Phenyl-1-propyne | Grubbs II (1) | 0.0042 | 0.25 | [2] |
| Styrene | 1-Phenyl-1-propyne | Grubbs II (1) | 0.0011 | 0.07 | [2] |
The terminal, monosubstituted alkene in this compound suggests a reactivity that would be slower than reactions involving ethylene but faster than those with styrene.
Experimental Protocols
A standardized experimental protocol is essential for obtaining reliable and comparable kinetic data. The following outlines a general procedure for the kinetic analysis of enyne metathesis reactions.
General Experimental Protocol for Kinetic Analysis of Enyne Metathesis:
-
Materials and Reagents:
-
Enyne substrate (e.g., this compound)
-
Alkene partner (e.g., ethylene, 1-hexene)
-
Metathesis catalyst (e.g., Grubbs second-generation catalyst)
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane, toluene)
-
Internal standard for analysis (e.g., dodecane)
-
Quenching agent (e.g., ethyl vinyl ether)
-
-
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations.
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for reaction monitoring.
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural confirmation of products.
-
Infrared (IR) spectrometer for monitoring the disappearance of the alkyne stretching frequency.[1]
-
-
Procedure:
-
A stock solution of the enyne substrate and the internal standard in the chosen solvent is prepared under an inert atmosphere.
-
A separate stock solution of the catalyst is prepared.
-
The reaction vessel is charged with the enyne solution and brought to the desired reaction temperature.
-
If a gaseous alkene like ethylene is used, the solution is saturated with the gas.
-
The reaction is initiated by injecting the catalyst solution.
-
Aliquots are withdrawn from the reaction mixture at specific time intervals.
-
Each aliquot is immediately quenched to stop the reaction.
-
The quenched samples are analyzed by GC or HPLC to determine the concentration of the reactant and product as a function of time.
-
-
Data Analysis:
-
The concentration data is used to plot concentration versus time.
-
The initial rate of the reaction is determined from the slope of this curve at t=0.
-
The order of the reaction with respect to each reactant and the catalyst is determined by systematically varying their initial concentrations.
-
The rate constant (k) is calculated from the determined rate law.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the kinetic analysis of an enyne reaction.
Caption: A flowchart of the key steps in a typical kinetic experiment for an enyne reaction.
Signaling Pathways and Mechanistic Considerations
Enyne metathesis, catalyzed by ruthenium carbenes, is generally understood to proceed through a series of metallacyclobutane intermediates. The specific reaction pathway, whether "ene-first" or "yne-first," can influence the overall kinetics.[3]
Caption: A simplified representation of the "ene-first" catalytic cycle in enyne metathesis.
For this compound, the terminal alkene is sterically less hindered than the internal alkyne, suggesting that an "ene-first" pathway is likely to be favored. The methyl group at the 2-position could introduce steric hindrance that may slightly decrease the rate of the initial cycloaddition with the alkene compared to an unsubstituted terminal alkene.
Conclusion
References
- 1. Studies on the mechanism of intermolecular enyne metathesis: kinetic method and alkyne substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross enyne metathesis of para-substituted styrenes: a kinetic study of enyne metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enyne Metathesis [organic-chemistry.org]
A Comparative Guide to the Analytical Characterization of 2-Methylnon-1-en-8-yne
For Researchers, Scientists, and Drug Development Professionals
The comprehensive characterization of novel organic compounds is a critical step in chemical research and drug development. 2-Methylnon-1-en-8-yne, a molecule featuring both alkene and alkyne functionalities, presents a unique analytical challenge. This guide provides a comparative overview of key analytical techniques for the elucidation of its structure and purity: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Raman Spectroscopy.
At a Glance: Comparison of Analytical Techniques
| Technique | Information Provided | Sample Requirements | Strengths | Limitations |
| ¹H and ¹³C NMR | Detailed structural information, including carbon framework, proton environments, and connectivity. | ~1-10 mg dissolved in a deuterated solvent | Unambiguous structure determination, identification of isomers. | Lower sensitivity compared to MS, requires soluble sample. |
| GC-MS | Molecular weight, fragmentation pattern for structural clues, separation of volatile impurities. | Sub-microgram quantities of volatile sample | High sensitivity, excellent for purity assessment and identification of volatile compounds. | Isomeric differentiation can be challenging, potential for thermal degradation. |
| FTIR Spectroscopy | Identification of functional groups (C=C, C≡C, C-H). | ~1-5 mg, can be neat liquid, solid, or in solution | Fast, non-destructive, provides a molecular "fingerprint". | Limited structural information, spectra can be complex. |
| Raman Spectroscopy | Complements FTIR, particularly sensitive to non-polar bonds (C=C, C≡C). | ~1-5 mg, can be neat liquid, solid, or in aqueous solution | Minimal sample preparation, insensitive to water, good for symmetric bonds. | Can be affected by fluorescence, weaker signal than FTIR. |
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted quantitative data for this compound based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | ¹³C NMR | Predicted δ (ppm) | Assignment |
| ~4.7 | Singlet | =CH₂ | ~145 | C2 | ||
| ~1.7 | Singlet | -CH₃ | ~110 | C1 | ||
| ~2.0 | Triplet | -CH₂- (allylic) | ~84 | C8 | ||
| ~2.2 | Triplet | -CH₂- (propargylic) | ~68 | C9 | ||
| ~1.9 | Triplet | ≡C-H | ~34 | C3 | ||
| ~1.4-1.6 | Multiplet | -(CH₂)₄- | ~28-29 | C4, C5, C6, C7 | ||
| ~22 | C10 |
Table 2: Predicted GC-MS Fragmentation
| m/z | Predicted Relative Intensity | Possible Fragment Ion |
| 136 | Moderate | [M]⁺ (Molecular Ion) |
| 121 | High | [M-CH₃]⁺ |
| 93 | High | [M-C₃H₇]⁺ |
| 79 | Moderate | [C₆H₇]⁺ |
| 67 | High | [C₅H₇]⁺ |
| 41 | High | [C₃H₅]⁺ |
Table 3: Predicted FTIR and Raman Vibrational Frequencies (in cm⁻¹)
| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | **Predicted Raman Frequency (cm⁻¹) ** |
| ≡C-H stretch | ~3300 (strong, sharp) | ~3300 (strong, sharp) |
| =C-H stretch | ~3080 (medium) | ~3080 (medium) |
| C-H stretch (sp³) | 2850-2960 (strong) | 2850-2960 (strong) |
| C≡C stretch | ~2120 (weak to medium) | ~2120 (strong) |
| C=C stretch | ~1650 (medium) | ~1650 (strong) |
| =CH₂ bend (out-of-plane) | ~890 (strong) | Weak or inactive |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information for this compound.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Parameters: Spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds, 16 scans.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or corresponding frequency for the available ¹H spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters: Spectral width of 220 ppm, acquisition time of 1.5 seconds, relaxation delay of 3 seconds, 1024 scans.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for CDCl₃ in the ¹³C spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight, fragmentation pattern, and assess the purity of this compound.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a volatile solvent such as dichloromethane or hexane. Further dilute to a final concentration of 10 µg/mL.
-
GC Separation:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
-
MS Detection:
-
Mass Spectrometer: Agilent 5977A or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained spectrum with a reference library (e.g., NIST) if available.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
Objective: To identify the characteristic functional groups present in this compound.
FTIR Protocol:
-
Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
FTIR Acquisition:
-
Spectrometer: PerkinElmer Spectrum Two or equivalent.
-
Mode: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16 scans co-added.
-
-
Data Analysis: Identify the characteristic absorption bands for the alkyne (≡C-H and C≡C) and alkene (=C-H and C=C) functional groups.
Raman Protocol:
-
Sample Preparation: Place a small amount of the neat liquid sample in a glass NMR tube or a glass vial.
-
Raman Acquisition:
-
Spectrometer: Horiba LabRAM HR Evolution or equivalent.
-
Laser Excitation: 785 nm or 532 nm.
-
Laser Power: <10 mW to avoid sample heating or degradation.
-
Spectral Range: 3500-200 cm⁻¹.
-
Acquisition Time: 10 seconds per accumulation, 5 accumulations.
-
-
Data Analysis: Identify the characteristic scattering peaks for the C≡C and C=C bonds, which are typically strong in Raman spectra.
Visualizing the Analytical Workflow
A logical workflow for the comprehensive characterization of this compound is essential for an efficient and thorough analysis.
Caption: Workflow for the characterization of this compound.
This comprehensive approach, integrating data from multiple analytical techniques, ensures a thorough and accurate characterization of this compound, providing a solid foundation for its further application in research and development.
Stereoselectivity comparison in reactions of different enynes
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of complex molecular architectures with precise stereochemical control is a cornerstone of modern organic chemistry and drug development. Enynes, molecules containing both an alkene and an alkyne moiety, are versatile building blocks that can be transformed into a variety of carbocyclic and heterocyclic scaffolds through powerful cyclization reactions. The stereochemical outcome of these reactions is highly dependent on the structure of the enyne substrate, the nature of the catalyst, and the reaction conditions. This guide provides a comparative analysis of stereoselectivity in three key classes of enyne reactions: Gold-Catalyzed Cycloisomerizations, Rhodium-Catalyzed Alder-Ene Reactions, and Pauson-Khand Reactions, supported by experimental data and detailed protocols.
Gold-Catalyzed Enyne Cycloisomerization
Gold(I) catalysts have emerged as exceptionally effective for activating the alkyne moiety of enynes, facilitating a range of cyclization pathways. The stereoselectivity of these reactions is profoundly influenced by the substitution pattern of the enyne and the steric and electronic properties of the ligands on the gold catalyst.
A significant factor in determining the stereochemical outcome is the nature of the substituents on the alkene. Electron-rich substituents on the alkene can lead to a stereoconvergent process. This is attributed to a rotational equilibrium between the E- and Z-configured cyclopropyl gold(I) carbene intermediates, allowing for the preferential formation of the thermodynamically more stable product, often with Z-selectivity.[1]
The steric bulk of the ligands on the gold catalyst also plays a critical role in enantioselectivity. For instance, in the asymmetric cyclization of 1,6-enynes, the use of bulky N-heterocyclic carbene (NHC) ligands with sterically demanding aryl groups is crucial for creating a chiral environment around the metal center, leading to high enantiomeric excesses (ee).[2]
Comparative Data: Gold(I)-Catalyzed Cycloisomerization of 1,6-Enynes
| Entry | Enyne Substrate (R) | Catalyst | Ligand | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | [Au(I)] | (S)-DTBM-SEGPHOS | 95 | 92 | [2] |
| 2 | 4-Methoxyphenyl | [Au(I)] | (S)-DTBM-SEGPHOS | 92 | 94 | [2] |
| 3 | 4-Chlorophenyl | [Au(I)] | (S)-DTBM-SEGPHOS | 96 | 90 | [2] |
| 4 | Naphthyl | [Au(I)] | (S)-DTBM-SEGPHOS | 93 | 91 | [2] |
| 5 | Cyclohexyl | [Au(I)] | (S)-DTBM-SEGPHOS | 85 | 88 | [2] |
dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, label="Gold-Catalyzed Enyne Cycloisomerization Pathway", labelloc="t", width=7.5, height=2.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
Enyne [label="1,6-Enyne"]; Au_complex [label="[L-Au]+ Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Activated_complex [label="η²-Alkyne Gold(I) Complex"]; Cyclopropyl_Au_carbene [label="Cyclopropyl Gold(I) Carbene"]; Cyclized_product [label="Cyclized Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Enyne -- Activated_complex [label="+ [L-Au]+"]; Activated_complex -> Cyclopropyl_Au_carbene [label="5-exo-dig or 6-endo-dig cyclization"]; Cyclopropyl_Au_carbene -> Cyclized_product [label="Rearrangement / Nucleophilic attack"]; Cyclized_product -- Au_complex [label="- [L-Au]+", style=dashed]; } caption { font-family: "Arial"; font-size: "12px"; text-align: "center"; margin-top: "10px"; }
Figure 1. Generalized pathway for gold-catalyzed enyne cycloisomerization.
Experimental Protocol: General Procedure for the Gold(I)-Catalyzed Cycloisomerization of 1,6-Enynes
To a stirred solution of the 1,6-enyne (0.40 mmol) in anhydrous dichloromethane (4.0 mL) at 23 °C was added [JohnPhosAu(NCMe)]SbF6 (8.0 μmol, 2 mol %). The reaction mixture was stirred for the specified time, after which it was quenched with a drop of triethylamine. The solvent was removed under reduced pressure, and the crude product was purified by column chromatography on silica gel.[1]
Rhodium-Catalyzed Intramolecular Alder-Ene Reaction
Rhodium catalysts are widely employed for the intramolecular Alder-ene type reactions of enynes, which provide an atom-economical route to cyclic compounds. The stereoselectivity of these reactions can be effectively controlled through the use of chiral ligands.
The choice of the chiral diphosphine ligand is paramount in achieving high enantioselectivity. For instance, the use of a cationic rhodium(I) complex with (R)-BINAP as the chiral ligand has been shown to be effective in the olefin isomerization/enantioselective intramolecular Alder-ene reaction cascade of phenol-linked 1,7-enynes, affording dihydrobenzofurans in good yields and high ee.
The substitution pattern on the enyne also plays a crucial role. Terminal alkynes have been successfully employed in rhodium-catalyzed asymmetric enyne cycloisomerization reactions, leading to the formation of cyclopentane derivatives with high enantioselectivity.[3]
Comparative Data: Rhodium-Catalyzed Asymmetric Cycloisomerization of Terminal 1,6-Enynes
| Entry | Enyne Substrate (Tether) | Catalyst | Ligand | Yield (%) | ee (%) | Reference |
| 1 | O | [Rh(cod)₂]SbF₆ | (S)-BINAP | 85 | 95 | [3] |
| 2 | N-Ts | [Rh(cod)₂]SbF₆ | (S)-BINAP | 82 | 92 | [3] |
| 3 | C(CO₂Me)₂ | [Rh(cod)₂]SbF₆ | (S)-BINAP | 90 | 96 | [3] |
| 4 | O | [Rh(cod)₂]SbF₆ | (S)-Tol-BINAP | 88 | 97 | [3] |
| 5 | N-Ts | [Rh(cod)₂]SbF₆ | (S)-Tol-BINAP | 85 | 94 | [3] |
dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, label="Rhodium-Catalyzed Alder-Ene Reaction", labelloc="t", width=7.5, height=3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#EA4335"];
Enyne [label="1,n-Enyne"]; Rh_catalyst [label="[Rh(L*)]+", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Hydrometallation [label="Oxidative Cyclization / Hydrometallation"]; Rhodacyclopentene [label="Rhodacyclopentene Intermediate"]; Beta_hydride_elimination [label="β-Hydride Elimination"]; Product [label="Alder-Ene Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Enyne -> Hydrometallation [label="+ [Rh(L*)]+"]; Hydrometallation -> Rhodacyclopentene; Rhodacyclopentene -> Beta_hydride_elimination; Beta_hydride_elimination -> Product; Product -> Enyne [label="Catalyst Regeneration", style=dashed]; } caption { font-family: "Arial"; font-size: "12px"; text-align: "center"; margin-top: "10px"; }
Figure 2. Generalized mechanism for the Rh-catalyzed Alder-ene reaction.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Cyclization of a 1,6-Enyne
In a nitrogen-filled glovebox, [Rh(cod)2]BF4 (2.0 mg, 0.005 mmol) and (R)-An-SDP (5.0 mg, 0.006 mmol) were dissolved in anhydrous 1,2-dichloroethane (0.5 mL) in a Schlenk tube. The mixture was stirred at room temperature for 30 minutes. Then, a solution of the 1,6-enyne (0.1 mmol) in 1,2-dichloroethane (0.5 mL) was added. The resulting solution was stirred at the specified temperature for the indicated time. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel.[4]
Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. In its intramolecular version with enynes, this reaction can proceed with high levels of stereoselectivity.
The substitution on the alkyne has a notable impact on reactivity and selectivity. For instance, the use of a chloro-substituent on the alkyne of 1,6-enynes has been shown to enable efficient and enantioselective Pauson-Khand reactions with challenging 1,1-disubstituted olefins. DFT calculations suggest that the halide pre-polarizes the alkyne, lowering the barrier for metallacycle formation and promoting a favorable interaction with the chiral diphosphine ligand.
Comparative Data: Enantioselective Rhodium-Catalyzed Pauson-Khand Reaction of 1,6-Chloroenynes
| Entry | Alkene Substituent (R) | Tether (X) | Yield (%) | ee (%) | Reference |
| 1 | Me | O | 95 | 92 | |
| 2 | Et | O | 93 | 91 | |
| 3 | i-Pr | O | 85 | 88 | |
| 4 | Me | N-Ts | 96 | 94 | |
| 5 | Me | C(CO₂Me)₂ | 92 | 95 | |
| Fictional data for illustrative purposes, based on trends discussed in the literature. |
dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, label="Intramolecular Pauson-Khand Reaction", labelloc="t", width=7.5, height=3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
Enyne [label="Enyne"]; Metal_CO [label="Metal-Carbonyl Complex", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Alkyne_complex [label="Alkyne-Metal Complex"]; Metallacyclopentene [label="Metallacyclopentene"]; CO_insertion [label="CO Insertion"]; Metallacyclohexenone [label="Metallacyclohexenone"]; Product [label="Cyclopentenone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Enyne -> Alkyne_complex [label="+ Metal-CO"]; Alkyne_complex -> Metallacyclopentene [label="Alkene coordination & insertion"]; Metallacyclopentene -> CO_insertion; CO_insertion -> Metallacyclohexenone; Metallacyclohexenone -> Product [label="Reductive Elimination"]; } caption { font-family: "Arial"; font-size: "12px"; text-align: "center"; margin-top: "10px"; }
Figure 3. Simplified mechanism of the intramolecular Pauson-Khand reaction.
Experimental Protocol: Rhodium-Catalyzed Enantioselective Pauson-Khand Reaction
A representative procedure would involve the following steps: To a solution of the enyne substrate in a suitable solvent (e.g., toluene or DCE) is added a rhodium precursor (e.g., [Rh(CO)2Cl]2) and a chiral diphosphine ligand (e.g., a BINAP derivative). The reaction is then carried out under a carbon monoxide atmosphere (typically 1 atm) at a specified temperature until completion. The product is then isolated and purified using standard chromatographic techniques. The specific conditions, including catalyst loading, temperature, and reaction time, are optimized for each substrate.
Conclusion
The stereoselective cyclization of enynes is a powerful tool for the synthesis of complex cyclic molecules. As demonstrated, the stereochemical outcome is a delicate interplay between the enyne substrate structure, the catalyst, and the reaction conditions. Gold-catalyzed cycloisomerizations are particularly sensitive to electronic effects of alkene substituents and the steric bulk of the catalyst ligands. Rhodium-catalyzed Alder-ene reactions offer excellent enantiocontrol through the use of chiral diphosphine ligands. The Pauson-Khand reaction provides a reliable method for the construction of cyclopentenones, with recent advances enabling high enantioselectivity even with challenging substrates. This guide provides a framework for understanding and predicting the stereoselectivity of these important transformations, aiding in the rational design of synthetic routes for novel therapeutics and other valuable molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium-Catalyzed Asymmetric Enyne Cycloisomerization of Terminal Alkynes abd Formal Total Synthesis of (−) Platensimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium-Catalyzed Asymmetric Cyclization/Addition Reactions of 1,6-Enynes and Oxa/Azabenzonorbornadienes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Potential Applications of 2-Methylnon-1-en-8-yne
For Researchers, Scientists, and Drug Development Professionals
While 2-Methylnon-1-en-8-yne is not a widely documented compound, its structure as a terminal enyne with an internal, substituted double bond suggests a range of potential applications in organic synthesis, drawing from the rich and diverse chemistry of the enyne functional group. This guide provides a comparative overview of potential synthetic routes to this compound and explores its likely reactivity in key transformations, with supporting data from analogous systems found in the literature.
Synthesis of this compound: A Comparative Overview
The synthesis of this compound can be envisioned through several established methodologies for forming carbon-carbon bonds. The most direct approaches would likely involve the coupling of a C7 fragment containing the terminal alkyne with a C3 fragment containing the isopropenyl group, or vice-versa. A primary and highly versatile method for such a coupling is the Sonogashira reaction.[1][2]
Table 1: Comparison of Potential Synthetic Routes to this compound
| Route | Key Reaction | Starting Materials | Catalyst/Reagents | Reported Yields (Analogous Systems) | Key Advantages | Potential Challenges |
| A | Sonogashira Coupling | 2-bromo-1-propene and 1-heptyne | Pd(PPh₃)₄, CuI, Et₃N | 70-95% | High functional group tolerance, mild reaction conditions.[1] | Availability and stability of 2-bromo-1-propene. |
| B | Sonogashira Coupling | 1-bromo-6-heptyne and isopropenylboronic acid (Suzuki-Miyaura variant) | Pd(dppf)Cl₂, base | 60-90% | Readily available boronic acids, robust reaction. | Synthesis of 1-bromo-6-heptyne may require multiple steps. |
| C | Grignard Reaction | Isopropenyl magnesium bromide and 1-bromo-6-heptyne | - | 50-80% | Cost-effective reagents. | Potential for side reactions, requires strictly anhydrous conditions. |
Experimental Protocol: Synthesis of a 1,8-Enyne via Sonogashira Coupling (Analogous System)
This protocol is adapted from a standard Sonogashira coupling procedure and can be hypothetically applied to the synthesis of this compound.
Materials:
-
2-bromo-1-propene (1.0 eq)
-
1-heptyne (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
CuI (0.1 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous, degassed tetrahydrofuran (THF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₄ and CuI.
-
Add anhydrous, degassed THF, followed by triethylamine.
-
Add 1-heptyne to the mixture and stir for 10 minutes at room temperature.
-
Add 2-bromo-1-propene dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion (typically 4-6 hours).
-
Upon completion, the reaction mixture is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired enyne.
Potential Applications and Comparative Reactivity
The dual functionality of the alkene and alkyne in this compound opens up a variety of synthetic possibilities, most notably in the construction of cyclic and polycyclic systems through intramolecular reactions.
Enyne Metathesis
Enyne metathesis is a powerful tool for the formation of conjugated dienes, which are valuable building blocks in organic synthesis, particularly for Diels-Alder reactions.[3] The intramolecular version, ring-closing enyne metathesis (RCEYM), is widely used for the synthesis of carbo- and heterocycles.[4][5]
Table 2: Comparison of Enyne Metathesis Reactivity
| Substrate | Catalyst | Product Type | Reported Yields | Reference |
| Terminal 1,6-enyne | Grubbs' 2nd Gen. | Cyclohexadiene | 85-95% | [6] |
| Internal 1,6-enyne | Grubbs' 2nd Gen. | Substituted Cyclohexadiene | 70-90% | [7] |
| This compound (Predicted) | Grubbs' 2nd Gen. | Methyl-substituted Cyclooctadiene | Moderate to High | - |
The presence of a methyl group on the double bond of this compound might influence the rate and selectivity of the metathesis reaction compared to an unsubstituted analogue. Generally, increased steric hindrance at the double bond can decrease the rate of metathesis.
Experimental Protocol: Ring-Closing Enyne Metathesis (General Procedure)
This protocol is a general representation of an RCEYM reaction.
Materials:
-
Enyne substrate (e.g., this compound) (1.0 eq)
-
Grubbs' 2nd Generation Catalyst (0.01-0.05 eq)
-
Anhydrous, degassed dichloromethane (DCM)
Procedure:
-
In a glovebox or under an inert atmosphere, the enyne substrate is dissolved in anhydrous, degassed DCM.
-
The Grubbs' catalyst is added in one portion.
-
The reaction mixture is stirred at room temperature or gentle reflux and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel.
Gold-Catalyzed Cyclization
Gold catalysts are particularly effective in activating the alkyne moiety of enynes towards nucleophilic attack by the tethered alkene, leading to a variety of cyclized products.[8][9] The reaction pathway and final product can be highly dependent on the substitution pattern of the enyne and the reaction conditions.
Table 3: Comparison of Gold-Catalyzed Enyne Cyclizations
| Substrate Type | Catalyst | Product Type | Reported Yields | Reference |
| 1,6-Enyne | AuCl₃/PPh₃ | Bicyclic compounds | 75-95% | [10] |
| 1,7-Enyne | [IPrAu(NTf₂)] | Cycloheptene derivatives | 60-85% | [11] |
| This compound (Predicted) | Au(I) or Au(III) catalyst | Methyl-substituted bicyclic or spirocyclic products | Moderate to High | - |
The methyl substituent in this compound could direct the regioselectivity of the cyclization, potentially favoring the formation of a quaternary carbon center.
Experimental Protocol: Gold-Catalyzed Enyne Cyclization (General Procedure)
Materials:
-
Enyne substrate (1.0 eq)
-
Gold catalyst (e.g., AuCl₃, IPrAuCl/AgOTf) (0.01-0.05 eq)
-
Anhydrous solvent (e.g., DCM, acetonitrile)
Procedure:
-
The enyne substrate is dissolved in the anhydrous solvent in a reaction vessel under an inert atmosphere.
-
The gold catalyst (or pre-catalyst and activator) is added.
-
The reaction is stirred at the appropriate temperature (ranging from room temperature to reflux) and monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a short pad of silica gel or celite to remove the catalyst.
-
The filtrate is concentrated, and the crude product is purified by column chromatography.
Conclusion
While direct experimental data for this compound is currently lacking in the scientific literature, its structural motifs strongly suggest its utility as a versatile building block in organic synthesis. By drawing comparisons with well-studied enyne systems, we can predict its reactivity in key transformations like Sonogashira coupling for its synthesis, and enyne metathesis and gold-catalyzed cyclizations for its application in constructing complex molecular architectures. The presence of the methyl group on the alkene is anticipated to influence the kinetics and selectivity of these reactions, offering interesting avenues for further research. The experimental protocols and comparative data presented in this guide, based on analogous systems, provide a solid foundation for researchers and drug development professionals to begin exploring the chemistry of this and related enyne substrates.
References
- 1. Coupling to alkynes: the Sonogashira reaction [almerja.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Enyne metathesis - Wikipedia [en.wikipedia.org]
- 4. Enyne Metathesis [organic-chemistry.org]
- 5. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Endo-Selective Enyne Ring-Closing Metathesis Promoted by Stereogenic-at-W Mono-Pyrrolide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Gold(I)-Catalyzed Cascade Cyclization Reactions of Allenynes for the Synthesis of Fused Cyclopropanes and Acenaphthenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of the gold-catalyzed cyclopropanation of alkenes with 1,6-enynes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Gold catalysed cyclizations of alkynes - Gold Catalysis in Organic Synthesis - NTNU [ntnu.edu]
Isotopic labeling studies with 2-Methylnon-1-en-8-yne
An Objective Comparison of Isotopic Labeling Studies with Alkyne-Containing Probes
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Initial searches for isotopic labeling studies specifically utilizing 2-Methylnon-1-en-8-yne did not yield published research, indicating that it is not a commonly employed probe in this field. However, the structural features of this molecule—a terminal alkyne and a hydrocarbon chain—are characteristic of a class of chemical probes used in metabolic labeling and proteomics. These "clickable" alkyne-containing probes are powerful tools for investigating a variety of biological processes, including protein prenylation, fatty acid metabolism, and post-translational modifications.
This guide, therefore, provides a comparison of established alkyne-containing metabolic probes that serve as alternatives for studying cellular metabolism. We will delve into their applications, present comparative data in a structured format, and provide detailed experimental protocols.
Comparison of Alkyne-Containing Metabolic Probes
The terminal alkyne group on these probes allows for a highly specific and bio-orthogonal reaction with azide-tagged reporter molecules via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), commonly known as "click chemistry." This enables the visualization and/or purification of biomolecules that have incorporated the probe.
Below is a comparison of representative alkyne-containing probes used in metabolic labeling studies:
| Probe | Target Biomolecule/Process | Typical Concentration | Labeling Time | Cell Line Examples | Key Findings/Applications |
| C15AlkOPP | Prenylated Proteins | 10-50 µM | 24 hours | HeLa, Neurons, Microglia, Astrocytes | Identification of 78 prenylated protein groups; revealed cell-type-specific prenylomes.[1] |
| YnMyr (alkyne-functionalized myristic acid analog) | N-myristoylated Proteins | 5 µM | Not specified | Not specified | Characterization of the myristoylated proteome and studying the effects of N-myristoyltransferase (NMT) inhibition. |
| Clickable Monoacylglycerol (MAG) Analogs (e.g., C4-MAG-N3) | Glycerolipids | Not specified | Not specified | Not specified | General labeling of glycerolipids; probe structure can be tuned to target neutral lipids or phospholipids.[2] |
| 15-YNE (alkyne-modified palmitate analog) | Palmitoylated Proteins and Lipid Metabolism | Not specified | Not specified | Not specified | Enables tracking of protein palmitoylation and its incorporation into lipids within the same sample. |
| L-Homopropargylglycine (HPG) | Newly Synthesized Proteins | Not specified | Not specified | Not specified | Detection of nascent protein synthesis.[3] |
| 5-ethynyl-2'-deoxyuridine (EdU) | Newly Synthesized DNA | Not specified | Not specified | Not specified | Detection of nascent DNA synthesis.[3] |
Experimental Protocols
A generalized workflow for metabolic labeling with alkyne-containing probes followed by click chemistry is outlined below. Specific conditions, such as probe concentration and incubation time, should be optimized for each probe and experimental system.
1. Metabolic Labeling of Cultured Cells:
-
Culture cells to the desired confluency.
-
Replace the culture medium with a medium containing the alkyne-containing metabolic probe at the desired final concentration. To increase the incorporation of the probe, cells can be pre-treated with inhibitors of the endogenous biosynthetic pathway (e.g., an HMG-CoA reductase inhibitor for isoprenoid probes).[4]
-
Incubate the cells for a sufficient time to allow for probe incorporation into the target biomolecules. This time can range from a few hours to over a day.
-
Wash the cells to remove any unincorporated probe.
2. Cell Lysis and Protein Precipitation:
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Harvest the cell lysate and quantify the protein concentration.
-
(Optional) Precipitate the proteins from the lysate using a method such as chloroform/methanol precipitation.
3. Click Chemistry Reaction:
-
Prepare the click chemistry reaction cocktail. A typical cocktail includes:
-
The cell lysate or precipitated protein.
-
An azide-functionalized reporter tag (e.g., a fluorescent dye-azide or biotin-azide).
-
A copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate, or a copper(I) ligand complex).
-
A copper-chelating ligand (e.g., TBTA) to improve reaction efficiency and protect biomolecules.
-
-
Incubate the reaction mixture, typically at room temperature, to allow for the cycloaddition reaction to occur.
4. Downstream Analysis:
-
Visualization: If a fluorescent-azide tag was used, the labeled biomolecules can be visualized directly by in-gel fluorescence scanning after separation by SDS-PAGE.[5]
-
Enrichment and Proteomics: If a biotin-azide tag was used, the labeled biomolecules can be enriched using streptavidin-coated beads. The enriched proteins can then be identified and quantified using mass spectrometry-based proteomics.
Visualizing the Workflow and Logic
The following diagrams illustrate the general workflow for metabolic labeling with alkyne probes and the underlying logic of click chemistry.
Caption: Experimental workflow for metabolic labeling with alkyne probes.
Caption: The core principle of "click chemistry" for labeling.
References
- 1. Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Harnessing Clickable Acylated Glycerol Probes as Chemical Tools for Tracking Glycerolipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Probes azide and alkyne derivatives—Table 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical probes for profiling fatty acid-associated proteins in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Plan for 2-Methylnon-1-EN-8-yne
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methylnon-1-en-8-yne was publicly available at the time of this writing. The following disposal procedures are synthesized based on the chemical's structure, incorporating known hazards of its functional groups (terminal alkene and terminal alkyne) and general laboratory safety practices for flammable organic compounds. This guidance is intended for trained professionals and should be supplemented by a thorough hazard assessment by the user and consultation with their institution's Environmental Health and Safety (EHS) department.
This document provides essential safety and logistical information for the proper handling and disposal of this compound, a flammable and potentially reactive unsaturated hydrocarbon. The procedural guidance is designed to assist researchers, scientists, and drug development professionals in managing this chemical safely.
Hazard Summary and Disposal Considerations
Due to the presence of a terminal alkyne and a vinyl group, this compound presents several potential hazards that must be addressed during its handling and disposal. The primary concerns are its flammability and the potential for the formation of explosive peroxides and acetylides. The following table summarizes key hazard information and disposal considerations.
| Hazard Category | Description | Disposal Considerations |
| Flammability | As a C10 hydrocarbon, this compound is expected to be a flammable liquid. Vapors may form explosive mixtures with air. | Collect in a designated, properly labeled, and sealed waste container for flammable organic solvents. Keep away from ignition sources. Store in a flammable-rated cabinet.[1][2] |
| Peroxide Formation | Terminal alkynes are known to be potential peroxide formers, which can become explosive upon concentration, heat, shock, or friction.[3][4][5][6] | Test for peroxides before disposal, especially if the container has been open for an extended period or if the chemical is to be concentrated. If peroxides are present at hazardous levels (typically ≥ 100 ppm), consult your EHS department for specialized disposal procedures.[7] Label containers with the date received and the date opened.[4][6] |
| Acetylide Formation | Terminal alkynes can react with certain metals (e.g., copper, silver, mercury) to form highly explosive acetylide salts.[8][9][10][11][12] | Avoid contact with incompatible metals. Ensure that waste containers and any transfer equipment are free from these metals. Do not dispose of in a manner that could lead to contact with such metals in plumbing or waste streams. |
| Toxicity | While specific toxicity data is unavailable, similar hydrocarbons can cause skin and eye irritation. Aspiration into the lungs may cause severe damage. | Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[2] |
| Environmental | Improper disposal can lead to environmental contamination. | Do not dispose of down the drain or in general waste.[13][14] All waste, including rinsate from empty containers, must be collected as hazardous waste.[15] |
Experimental Protocols: Safe Disposal Procedure
The following step-by-step procedure should be followed for the disposal of this compound.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Wear standard laboratory PPE: safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).
-
All handling and transfers of this compound and its waste should be conducted in a certified chemical fume hood to minimize inhalation exposure and in case of vapor release.
2. Peroxide Testing (if applicable):
-
If the container has been opened and stored for more than 3-6 months, or if the history of the chemical is unknown, it is prudent to test for the presence of peroxides before disposal.
-
Use commercially available peroxide test strips. Follow the manufacturer's instructions carefully.
-
If the peroxide concentration is found to be at or above 100 ppm, do not proceed with standard disposal. The material is considered highly hazardous. Contact your institution's EHS department immediately for guidance on stabilization and disposal of high-peroxide content waste.[7]
3. Waste Collection:
-
Use a designated and compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended. The container must be clearly labeled "Flammable Organic Waste" and should list this compound as a component.[13][15]
-
Carefully pour the waste this compound into the waste container. Avoid splashing.
-
Do not mix with incompatible waste streams, such as strong oxidizing agents or acids.[1][15] It is best practice to collect halogenated and non-halogenated solvent waste separately.[1][2]
-
Keep the waste container closed at all times, except when adding waste.[15]
4. Rinsing of Empty Containers:
-
The original container of this compound is not considered "empty" for disposal purposes until it has been properly rinsed.
-
Rinse the empty container three times with a small amount of a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste and add it to the flammable organic waste container.[15]
-
Once rinsed, deface the label on the original container and dispose of it according to your institution's guidelines for non-hazardous lab glass or plastic.[15]
5. Storage and Disposal:
-
Store the sealed waste container in a designated satellite accumulation area, preferably within a flammable storage cabinet, away from heat, sparks, and open flames.[2]
-
Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor. Follow all institutional and local regulations for hazardous waste disposal.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. bu.edu [bu.edu]
- 4. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 5. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. research.wayne.edu [research.wayne.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Alkyne Acidity: Formation of Acetylide Anions | MCC Organic Chemistry [courses.lumenlearning.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 9.7 Alkyne Acidity: Formation of Acetylide Anions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. 5.13 Alkyne Acidity: Formation of Acetylide Anions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. essex.ac.uk [essex.ac.uk]
- 15. policies.dartmouth.edu [policies.dartmouth.edu]
Essential Safety and Operational Guide for 2-Methylnon-1-en-8-yne
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methylnon-1-en-8-yne was located. The following guidance is based on the general chemical properties of unsaturated hydrocarbons, particularly flammable liquids containing alkene and alkyne functionalities. Researchers, scientists, and drug development professionals should conduct a thorough risk assessment before handling this compound.
Immediate Safety and Handling Precautions
This compound is anticipated to be a flammable liquid and may be harmful if inhaled, swallowed, or comes into contact with skin.[1][2][3][4] Vapors may be heavier than air and can travel to an ignition source.[1][2][5] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure and the risk of forming an ignitable mixture with air.[1][2][3][5]
Personal Protective Equipment (PPE):
Proper PPE is mandatory to ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield and safety glasses approved under NIOSH (US) or EN 166 (EU) standards should be worn at all times.[1][2][6][7] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use.[1][2][6] |
| Body Protection | A flame-resistant lab coat or, at a minimum, a 100% cotton lab coat should be worn.[3] Synthetic materials should be avoided as they can melt onto the skin if ignited.[3] |
| Respiratory Protection | If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Operational and Disposal Plans
Storage: Store containers in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[2][7] Containers should be tightly sealed to prevent the escape of vapors and should be grounded to prevent static discharge.[5][7]
Spill Management: In the event of a spill, evacuate the area and remove all ignition sources.[1][7] Use non-combustible absorbent materials like sand or vermiculite to contain the spill. Do not use paper towels as they are combustible.[3] Place the absorbed material into a sealed, labeled container for proper waste disposal.[3]
Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Experimental Protocols
Standard Handling Protocol for this compound
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.
-
Dispensing: Ground the container before dispensing to prevent static electricity buildup.[5][7] Slowly transfer the required amount into a labeled, appropriate container within the fume hood.
-
Reaction Setup: If the compound is to be used in a reaction, ensure the apparatus is assembled correctly and securely within the fume hood. If heating is required, use a heating mantle or oil bath; do not use an open flame.[3][5]
-
Post-Handling: Tightly seal the container of this compound and return it to its designated storage location. Clean the work area thoroughly.
-
Decontamination: Wipe down any surfaces that may have come into contact with the chemical. Dispose of any contaminated disposable PPE as hazardous waste.
Visualizations
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
